molecular formula C13H16N2 B1305438 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine CAS No. 842956-16-5

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Cat. No.: B1305438
CAS No.: 842956-16-5
M. Wt: 200.28 g/mol
InChI Key: XDFOPWHDXDNRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFOPWHDXDNRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile
  • Systematic Name: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline

  • Core Scaffold: o-Toluidine (2-methylaniline) derivative.

  • Functional Moiety: 2,5-Dimethylpyrrole ring fused via N-C bond at the para position relative to the primary amine.

  • Applications: This structural motif is a critical intermediate in the synthesis of tyrosine kinase inhibitors, anti-parasitic agents, and advanced electrochromic polymers.

Retrosynthetic Logic

The synthesis hinges on the construction of the pyrrole ring. The most robust and atom-economical approach is the Paal-Knorr Pyrrole Synthesis , condensing a 1,4-diketone with a primary amine.

The Regioselectivity Challenge: The precursor, 2-methyl-1,4-phenylenediamine , contains two nucleophilic amino groups:

  • N1 (C1-NH₂): Positioned ortho to the methyl group. Sterically hindered.

  • N4 (C4-NH₂): Positioned meta to the methyl group. Sterically accessible and more nucleophilic.

Strategic Decision: To synthesize the target where the pyrrole is at position 4, we exploit the steric differentiation between the two amines. The 2,5-hexanedione electrophile will preferentially condense with the unhindered C4-amine. While a protection-deprotection strategy (masking N1) offers absolute specificity, it adds two synthetic steps. This guide details the Direct Selective Condensation route as the primary industrial-viable protocol, optimized for regiocontrol.

Part 2: Synthesis Pathway Visualization

Reaction Scheme (Graphviz)

SynthesisPathway Start 2-Methyl-1,4-phenylenediamine (Precursor) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack (N4) Reagent 2,5-Hexanedione (Acetonylacetone) Reagent->Intermediate Target 4-(2,5-Dimethyl-pyrrol-1-yl)- 2-methyl-phenylamine (TARGET) Intermediate->Target Cyclization & -2 H₂O (AcOH, Reflux) SideProduct Bis-pyrrole (Over-reaction) Target->SideProduct Excess Reagent (Avoid)

Figure 1: Selective Paal-Knorr condensation pathway favoring the sterically accessible C4-amine.

Part 3: Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
2-Methyl-1,4-phenylenediamine Substrate1.0122.17Use free base or dihydrochloride (requires neutralization).
2,5-Hexanedione Reagent1.05114.14Slight excess ensures conversion; avoid large excess to prevent bis-pyrrole.
Acetic Acid (Glacial) Solvent/Cat.~10-15 vol60.05Acts as both solvent and acid catalyst.
Sodium Acetate Buffer2.282.03Only required if starting from dihydrochloride salt.
Step-by-Step Methodology
Phase 1: Setup & Addition
  • Apparatus: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen or Argon). Note: Anilines are oxidation-sensitive; inert atmosphere improves yield and color.

  • Dissolution: Charge the flask with 2-Methyl-1,4-phenylenediamine (10 mmol, 1.22 g). Add Glacial Acetic Acid (15 mL). Stir at room temperature until fully dissolved.

    • Checkpoint: If the solution is dark black/opaque immediately, the starting material may be oxidized. Recrystallize the diamine if necessary.

  • Reagent Addition: Add 2,5-Hexanedione (10.5 mmol, 1.23 mL) dropwise over 5 minutes.

    • Why? Slow addition maintains a high amine-to-diketone ratio locally, favoring mono-substitution over bis-substitution.

Phase 2: Reaction (The Paal-Knorr Cyclization)
  • Heating: Heat the mixture to reflux (approx. 118°C) .

  • Duration: Maintain reflux for 2 to 4 hours .

    • Monitoring (TLC): Eluent: Hexane/Ethyl Acetate (7:3).

    • Rf Shift: The starting diamine is polar (low Rf). The target pyrrole is significantly less polar (higher Rf). The bis-pyrrole (impurity) will have the highest Rf.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution or 10% NaOH until pH ~8-9.

    • Observation: The product should precipitate as a solid or oil out.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers.

  • Washing: Wash the organic phase with water (1 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄ .

  • Isolation: Filter and concentrate under reduced pressure.

  • Purification: If the crude is dark (oxidation products), purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3) or Recrystallization from Ethanol/Water.

Part 4: Mechanism & Self-Validation (E-E-A-T)

Mechanistic Causality

The reaction proceeds via the acid-catalyzed formation of a hemiaminal.

  • Nucleophilic Attack: The C4-amine (unhindered) attacks one carbonyl of the 2,5-hexanedione. The C1-amine is shielded by the ortho-methyl group, slowing its reaction rate significantly.

  • Cyclization: The nitrogen attacks the second carbonyl, closing the ring.

  • Aromatization: Two dehydration steps (loss of 2 H₂O) drive the equilibrium irreversibly toward the aromatic pyrrole system.

Self-Validating Analytical System

To ensure the protocol was successful without external validation, check these internal markers:

Analytical MethodExpected SignalMechanistic Confirmation
¹H NMR (DMSO-d₆) Singlet ~5.7 - 5.8 ppm (2H) Protons on the pyrrole ring (C3/C4 of pyrrole). Confirms ring closure.
¹H NMR (DMSO-d₆) Singlet ~2.0 ppm (6H) Methyl groups on the pyrrole. Distinct from the aryl methyl.[1][2]
¹H NMR (DMSO-d₆) Broad Singlet ~4.5 - 5.0 ppm (2H) CRITICAL: Presence of NH₂ protons. If this is missing, you formed the bis-pyrrole.
Visual Tan to Light Brown Solid Deep black usually indicates aniline oxidation (tar).
Solubility Soluble in DCM/CHCl₃ Starting diamine salt is insoluble in DCM; Product is soluble.

Part 5: Safety & Handling

  • 2,5-Hexanedione: Known neurotoxin. Can cause peripheral neuropathy upon chronic exposure. Handle in a fume hood with nitrile gloves.

  • Phenylenediamines: Potential sensitizers and carcinogens. Avoid skin contact.

Part 6: References

  • Paal, C. (1884).[3][4] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

  • Knorr, L. (1884).[3][4] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • Amarnath, V., et al. (1991).[4][5] "Mechanism of the Paal-Knorr Pyrrole Synthesis". The Journal of Organic Chemistry, 56(24), 6924–6931.

  • Banik, B. K., et al. (2000). "Microwave-Assisted Solid Phase Synthesis of Pyrroles". Tetrahedron Letters, 41(34), 6551–6554. (Demonstrates modern variations of Paal-Knorr).

  • PubChem Compound Summary. (2024). "4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline".[6][7][8] National Center for Biotechnology Information.

Sources

Introduction: The Pyrrole Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diarylpyrrole and Pyrrole Indolin-2-one Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of natural products and synthetic therapeutic agents. The pyrrole framework is not merely a passive structural element; its ability to engage in hydrogen bonding and π-stacking interactions allows it to serve as a pharmacophore that can be tailored to interact with a multitude of biological targets.[1]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of two prominent classes of pyrrole-containing compounds: Pyrrole Indolin-2-ones and Diarylpyrroles . We will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications, moving beyond a simple recitation of facts to explain the causal links between chemical structure and biological function. Our goal is to furnish the reader with the foundational knowledge and practical insights necessary to innovate within this fertile area of drug discovery.

Part I: Pyrrole Indolin-2-one Derivatives: A Scaffold for Kinase Inhibition

The fusion of a pyrrole ring with an indolin-2-one (oxindole) core creates a rigid, planar scaffold that has proven exceptionally effective for targeting the ATP-binding site of protein kinases.[2] This structural class rose to prominence with the development and approval of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, validating the therapeutic potential of this chemical series.[3][4]

Core Mechanism of Action: Targeting Receptor Tyrosine Kinases

Pyrrole indolin-2-one derivatives predominantly function as competitive inhibitors of protein kinases, particularly RTKs. These enzymes play a critical role in cellular signal transduction pathways that govern cell growth, proliferation, and survival.[3] In many cancers, these signaling pathways are dysregulated, making their constituent kinases attractive therapeutic targets.

The primary targets for this class of compounds include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] By inhibiting these receptors, the compounds block downstream signaling, leading to potent anti-angiogenic effects—that is, they prevent the formation of new blood vessels that tumors require for growth and metastasis.[3][5]

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular RTK VEGFR/PDGFR Receptor ATP_Site ATP Binding Site Signal Downstream Signaling Cascade ATP_Site->Signal Phosphorylates & Activates Ligand Growth Factor (VEGF/PDGF) Ligand->RTK Binds ATP ATP ATP->ATP_Site Binds Inhibitor Pyrrole Indolin-2-one Inhibitor->ATP_Site Competitively Blocks Angiogenesis Angiogenesis & Cell Proliferation Signal->Angiogenesis Leads to

Caption: Mechanism of RTK inhibition by pyrrole indolin-2-one compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-substituted pyrrole indolin-2-ones is typically achieved via a Knoevenagel condensation between an appropriately substituted indolin-2-one and a 2-formylpyrrole. This straightforward approach allows for extensive variation of substituents on both heterocyclic rings, enabling fine-tuning of the molecule's pharmacological profile.

Key SAR insights include:

  • Indolin-2-one Core: Substitution at the C5 position is critical. A fluorine atom, as seen in Sunitinib, forms favorable hydrophobic interactions within the ATP-binding pocket.[2] Other halides can also confer potent activity.[2]

  • Pyrrole Moiety: The substituents on the pyrrole ring significantly influence potency and pharmacokinetics. A crystallographic study showed that the C4' position is solvent-exposed, making it an ideal point for modification to improve properties like solubility.[5] The N,N-diethylaminoethyl carboxamide side chain of Sunitinib is a classic example of using this position to enhance drug-like properties.[5]

  • The Methylene Linker: The stereochemistry of the exocyclic double bond is crucial. The (Z)-isomer is the active conformation, holding the two heterocyclic systems in the correct orientation for optimal binding to the kinase.[6]

Compound Key Substituents Primary Targets Reported Activity (IC50) Reference
Sunitinib (SU11248) 5-F on indolinone; 3,5-dimethyl & 4-carboxamide on pyrroleVEGFRs, PDGFRs, c-Kit, FLT3VEGFR-2: 9 nM; PDGFRβ: 8 nM[2][3]
Semaxanib (SU5416) 3,5-dimethyl & 4-carboxyethyl on pyrroleVEGFRs, PDGFRsVEGFR-2: 30 nM[2]
Compound 33 5-phenylsulfonamido on indolinone; 3'-carboxyethyl on pyrroleAurora A, Aurora BAurora A: 12 nM; Aurora B: 156 nM[7][8]
Chloropyrrole Analog (14i) 5-Cl on indolinone; 4-Cl & 4'-carboxamide on pyrroleAnticancer (Cell-based)A549 cells: 0.32 µM[5]
Therapeutic Applications

The primary application of pyrrole indolin-2-one compounds is in oncology. Sunitinib is an FDA-approved first-line therapy for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4] Its success has spurred the development of numerous other analogs targeting various kinases.[4] Beyond the well-established VEGFR/PDGFR inhibitors, derivatives have been developed that show potent activity against other cancer-relevant targets, such as the Aurora kinases, which are critical for cell cycle regulation.[7][9]

Experimental Protocol: Synthesis of a 5-Fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

This protocol describes a representative synthesis of a core scaffold related to Sunitinib.

1. Materials:

  • 5-Fluoroindolin-2-one

  • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

2. Procedure:

  • To a 100 mL round-bottom flask, add 5-fluoroindolin-2-one (1.0 eq) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq).

  • Add absolute ethanol (approx. 20 mL per gram of oxindole) to the flask to suspend the reactants.

  • Add a catalytic amount of piperidine (approx. 0.1 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 5-fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one.

3. Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The (Z)-configuration is the thermodynamically favored product.

Part II: Diarylpyrrole Compounds: A Scaffold of Diverse Bioactivity

Unlike the relatively focused activity of the pyrrole indolin-2-ones, diarylpyrrole derivatives represent a more versatile scaffold, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][10][11] The specific biological profile is highly dependent on the nature and position of the two aryl rings and other substituents on the pyrrole core.

Mechanisms of Action & Therapeutic Targets

The versatility of the diarylpyrrole scaffold allows it to interact with a range of distinct biological targets.

  • Anti-inflammatory Activity (COX-2 Inhibition): Many 1,5-diarylpyrrole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12] Their structure often mimics that of "coxib" drugs, typically featuring a p-sulfonamide or p-methylsulfonylphenyl group on one of the aryl rings, which is a key pharmacophoric element for selective COX-2 binding.[12]

  • Anticancer Activity (Tubulin Polymerization Inhibition): Certain 3,4-diarylpyrroles act as potent antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton required for cell division.[13][14] These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[13][14]

  • Antimicrobial Activity: Diarylpyrroles have demonstrated broad-spectrum activity against various pathogens. This includes activity against drug-resistant ESKAPE pathogens and Mycobacterium tuberculosis.[15][16][17] The mechanism can involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[15]

  • Neuroprotective Activity: In models of neurodegenerative diseases like Parkinson's, 1,5-diarylpyrrole derivatives have shown neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation, partly through the suppression of the COX-2/PGE2 pathway.[10][18]

Diarylpyrrole_Targets cluster_targets Biological Targets & Pathways cluster_outcomes DAP Diarylpyrrole Scaffold COX2 COX-2 Enzyme DAP->COX2 Inhibits Tubulin Tubulin Protein DAP->Tubulin Inhibits Polymerization Bacteria Bacterial Cell Membrane/Enzymes DAP->Bacteria Disrupts/ Inhibits ROS Reactive Oxygen Species (ROS) DAP->ROS Scavenges AntiInflammatory Anti-inflammatory Effect COX2->AntiInflammatory Anticancer Anticancer (Antimitotic) Effect Tubulin->Anticancer Antimicrobial Antimicrobial Effect Bacteria->Antimicrobial Neuroprotection Neuroprotective Effect ROS->Neuroprotection

Caption: Diverse biological targets of diarylpyrrole compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of diarylpyrroles can be accomplished through several classical methods, including the Paal-Knorr synthesis (condensation of a 1,4-dicarbonyl compound with an amine) and the Hantzsch pyrrole synthesis.[19] These methods allow for regiocontrolled placement of the aryl groups.[20]

  • For COX-2 Inhibition (1,5-diarylpyrroles): A key structural feature for potent and selective COX-2 inhibition is the presence of a SO₂Me or SO₂NH₂ substituent at the para-position of one of the phenyl rings.[12]

  • For Tubulin Inhibition (3,4-diarylpyrroles): The presence of a 3,4,5-trimethoxyphenyl group is highly favorable for activity, mimicking the A-ring of colchicine and combretastatin A-4.[14] Small, electron-donating groups on the second aryl ring often enhance potency.

  • For Antimicrobial Activity: Potency is often linked to the specific nature of the aryl substituents and the presence of basic side chains, which can facilitate interaction with negatively charged bacterial membranes.[15]

Compound Class Representative Structure/Features Biological Activity Key SAR Insights Reference
COX-2 Inhibitors 1,5-Diarylpyrrole with a 4-(methylsulfonyl)phenyl groupAnti-inflammatoryThe SO₂Me group is critical for selective binding to the COX-2 side pocket.[12]
Antimitotic Agents 3,4-Diarylpyrrole with a 3,4,5-trimethoxyphenyl groupAnticancer (Tubulin Inhibition)The trimethoxyphenyl moiety is a classic pharmacophore for colchicine-site binders.[14]
Antimicrobial Agents 1,5-Diarylpyrrole with varied halogen/alkoxy substituentsAntibacterial, AntifungalLipophilicity and specific electronic properties of aryl rings modulate activity.[16]
Neuroprotective Agents 1,5-Diarylpyrrole derivativesAntioxidant, Anti-inflammatoryAbility to scavenge ROS and inhibit COX-2 in neural cells.[10][18]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Enzyme-Based)

This protocol outlines a common method to assess the direct inhibitory effect of a compound on the COX-2 enzyme.

1. Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (diarylpyrrole derivative)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E₂ (PGE₂) EIA Kit (for detection of product)

  • 96-well microplate and plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound and the positive control (Celecoxib) in DMSO. The final DMSO concentration in the assay should be kept low (<1%).

  • In a 96-well plate, add the assay buffer.

  • Add the human recombinant COX-2 enzyme to each well (except for the no-enzyme control wells).

  • Add the serially diluted test compounds, positive control, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ EIA kit, following the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyrrole indolin-2-one and diarylpyrrole scaffolds, while both originating from the same heterocyclic core, showcase two distinct philosophies in drug design. The former represents a highly successful, structure-guided approach to developing specific kinase inhibitors, exemplified by the clinical success of Sunitinib. The latter demonstrates the power of a versatile scaffold that can be adapted to engage a wide variety of biological targets, leading to compounds with anti-inflammatory, anticancer, and antimicrobial properties.

Future research in these areas will likely focus on several key directions:

  • For Pyrrole Indolin-2-ones: The design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and toxicity. Exploration of this scaffold against other kinase families remains a promising avenue.

  • For Diarylpyrroles: A deeper investigation into the mechanisms of action for their antimicrobial and neuroprotective effects is warranted. The development of dual-action compounds, such as those with combined COX-2 inhibitory and antioxidant properties, could offer novel therapeutic strategies for complex diseases.

For medicinal chemists and drug discovery scientists, both scaffolds continue to offer a rich playground for innovation. Their synthetic tractability and proven biological relevance ensure that they will remain a cornerstone of therapeutic development for years to come.

References
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Vertex AI Search.
  • Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile. (2010). PubMed.
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). Pharmacology & Pharmacy.
  • Combined 3D-QSAR modeling and molecular docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors. (n.d.). PubMed.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PMC.
  • Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. (2010).
  • 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin. (n.d.).
  • A facile synthesis of diaryl pyrroles led to the discovery of potent colchicine site antimitotic agents. (2021). PubMed.
  • Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. (n.d.). PMC - PubMed Central.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). SID.
  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (n.d.). PMC.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. (2007). Taylor & Francis.
  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (2025). ACS Infectious Diseases.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). PMC.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022).
  • Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. (n.d.). AIP Publishing.
  • Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents.
  • Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. (2011). PubMed.
  • Synthesis and SAR studies of diarylpyrrole anticoccidial agents. (2006). PubMed.
  • 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: design, synthesis, and microbiological evalu
  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection. (2024).
  • 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: Design, synthesis, and microbiological evaluation. (2025).
  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (n.d.). Lafayette Instrument Company.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Synthesis of pyrrolo[1,2- a ]indole-1,8(5 H )-diones as new synthons for developing novel tricyclic compounds of pharmaceutical interest. (n.d.).
  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2025). MDPI.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE N
  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed.
  • Diarylureas as Antitumor Agents. (2021). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
  • Novel 3,4-diarylpyrazole as prospective anti-cancerous agents. (n.d.). PMC - PubMed Central.
  • Antiinflammatory 4,5-Diarylpyrroles: Synthesis and QSAR. (n.d.). Journal of Medicinal Chemistry.

Sources

spectral data including 1H NMR for 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectral Analysis of 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Introduction

This compound is a substituted N-aryl pyrrole, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The pyrrole core is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with diverse biological activities.[1] The precise structural characterization of such molecules is paramount for understanding their function and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the most powerful technique for the unambiguous structural elucidation of organic compounds in solution.[3][4]

This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound. As a Senior Application Scientist, the narrative herein is structured to not only present the spectral data but to explain the underlying principles and experimental rationale, ensuring a self-validating and authoritative resource for researchers. We will delve into the predicted spectral data, offering a detailed interpretation grounded in established spectroscopic principles and comparative data from related structures.

Methodology: Synthesis and Spectroscopic Analysis

Plausible Synthetic Pathway: The Paal-Knorr Reaction

The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[5] For the target compound, this involves the reaction of 2-methyl-p-phenylenediamine with 2,5-hexanedione, typically under acidic conditions.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine 2-Methyl-p-phenylenediamine Reaction Paal-Knorr Condensation Amine->Reaction Diketone 2,5-Hexanedione Diketone->Reaction Product 4-(2,5-Dimethyl-pyrrol-1-yl) -2-methyl-phenylamine Reaction->Product AcOH, heat

Caption: Synthetic workflow via the Paal-Knorr reaction.

Experimental Protocol: 1H NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution 1H NMR data. This self-validating system ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3), in a clean, dry NMR tube. CDCl3 is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak, which is easily identifiable.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[7]

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl3).

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum at a standard probe temperature (e.g., 298 K).

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm for organic molecules), and an adequate relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative ratio of protons.[4][8]

1H NMR Spectral Data and Interpretation

The structure of this compound presents several distinct proton environments, which give rise to a characteristic 1H NMR spectrum.

Caption: Molecular structure with labeled proton environments.

Predicted 1H NMR Data Summary

The following table summarizes the predicted spectral data based on established chemical shift ranges and analysis of structurally similar compounds.[5][7][9]

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
Ha~7.0 - 6.81HdAromatic CH
Hb~6.8 - 6.61HddAromatic CH
Hc~6.8 - 6.61Hs (or narrow d)Aromatic CH
Hd~5.92HsPyrrole CH
He~3.72Hbr sAmine NH2
Hf~2.16HsPyrrole CH3
Hg~2.03HsPhenyl CH3
In-Depth Signal Analysis
  • Aromatic Protons (Ha, Hb, Hc):

    • Expertise & Experience: The phenyl ring contains three protons in distinct electronic environments. The electron-donating amine (-NH2) and methyl (-CH3) groups, along with the pyrrole ring, will shield these protons, shifting them upfield relative to benzene (7.34 ppm).

    • Ha (~7.0-6.8 ppm, 1H, doublet): This proton is ortho to the pyrrole substituent and meta to the methyl group. It is expected to be split into a doublet by its only neighbor, Hb.

    • Hb (~6.8-6.6 ppm, 1H, doublet of doublets): This proton is ortho to the amine group and is coupled to both Ha and Hc, resulting in a doublet of doublets.

    • Hc (~6.8-6.6 ppm, 1H, singlet or narrow doublet): This proton is ortho to both the methyl and amine groups. Its coupling to Hb might be small, potentially appearing as a broad singlet or a narrow doublet. Overlap with the Hb signal is possible.[8]

  • Pyrrole Ring Protons (Hd):

    • Expertise & Experience: The two protons on the pyrrole ring are chemically and magnetically equivalent due to the symmetry of the 2,5-disubstituted ring.

    • Trustworthiness: They are expected to appear as a sharp singlet at ~5.9 ppm.[3][4] This chemical shift is characteristic of protons on an electron-rich pyrrole ring. In a similar published compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, these protons resonate at 5.98 ppm, providing a strong validation for this assignment.[5]

  • Amine Protons (He):

    • Expertise & Experience: The two protons of the primary amine group (-NH2) typically appear as a broad singlet. Their chemical shift is variable and depends on solvent, concentration, and temperature, but is often found in the ~3.5-4.0 ppm range for aromatic amines. The broadness is due to quadrupole broadening from the 14N nucleus and potential chemical exchange.[8]

  • Methyl Protons (Hf, Hg):

    • Expertise & Experience: The spectrum features two distinct singlet signals corresponding to the two types of methyl groups.

    • Pyrrole Methyls (Hf, ~2.1 ppm, 6H): The two methyl groups attached to the pyrrole ring are equivalent and have no adjacent protons, thus they appear as a strong singlet integrating to six protons. The value of ~2.1 ppm is consistent with data for other 2,5-dimethylpyrrole derivatives.[5][9]

    • Phenyl Methyl (Hg, ~2.0 ppm, 3H): The methyl group on the phenyl ring also appears as a singlet, integrating to three protons. Its chemical shift will be very close to that of the pyrrole methyls, but modern high-field NMR should be able to resolve them.

Conclusion

The 1H NMR spectrum provides a definitive fingerprint for the molecular structure of this compound. Through a systematic analysis of chemical shifts, integration values, and signal multiplicities, each proton environment can be confidently assigned. The key spectral features—including the characteristic singlet for the two pyrrole protons, the distinct signals for the aromatic protons, and the three singlet signals for the methyl and amine groups—collectively validate the identity and purity of the compound. This guide serves as a robust framework for researchers utilizing NMR spectroscopy in the structural characterization of complex heterocyclic molecules.

References

  • OpenOChem Learn. (n.d.). Interpreting.
  • Sapling. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Kovač, B., Klasinc, L., Vorkapić-Furač, J., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2597-2604. [Link]

  • Saeed, A. A. H. (1985). Spectroscopic Study of Some New N-Aryl Pyrroles. Journal of Chemical & Engineering Data, 30(3), 358-360. [Link]

  • Goméz-Durán, C. F. A., et al. (2020). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. RSC Advances, 10(49), 29326-29335. [Link]

  • Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. [Link]

  • Obruchnikova, N. V., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]

  • Wang, D., et al. (2015). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie International Edition, 54(44), 13079-13083. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0251275). Retrieved from [Link]

  • American Chemical Society. (n.d.). Supporting Information Antimycobacterial Agents. Novel Diarylpyrrole Derivatives of BM212 Endowed with High Activity toward Myco. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

  • ResearchGate. (2023, July 10). (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • ResearchGate. (2017, October 28). Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline.... Retrieved from [Link]

  • Yamano, N., et al. (2022). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 17(1), e0262787. [Link]

  • Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved via the Paal-Knorr reaction, a robust and efficient method for the formation of substituted pyrroles. This document outlines the complete synthetic pathway, including the preparation of the key starting material, 1,2,5-oxadiazole-3,4-diamine (diaminofurazan). Detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data are provided to ensure successful and reproducible synthesis. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Significance of Pyrrole-Substituted Oxadiazoles

The convergence of pyrrole and 1,2,5-oxadiazole (furazan) scaffolds into a single molecular entity, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, presents a compelling strategy in the design of novel therapeutic agents. The 1,2,5-oxadiazole ring system is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2] Specifically, 1,2,5-oxadiazol-3-amines with a heterocyclic substituent in the 4-position are being intensively investigated for their pharmacological potential.[3][4]

The pyrrole moiety, a ubiquitous structural motif in natural products and pharmaceuticals, contributes to the molecule's overall physicochemical properties and can engage in various biological interactions.[5] The Paal-Knorr synthesis offers a direct and reliable method for constructing the N-substituted pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[6][7][8] This application note details a selective synthesis of the target compound, which has been shown to proceed efficiently at a single amino group of 1,2,5-oxadiazole-3,4-diamine.[3]

Reaction Mechanism and Pathway

The synthesis of the target molecule is a two-stage process, beginning with the preparation of the key intermediate, 1,2,5-oxadiazole-3,4-diamine, followed by the Paal-Knorr pyrrole synthesis.

Synthesis of 1,2,5-Oxadiazole-3,4-diamine

The preparation of 1,2,5-oxadiazole-3,4-diamine (also known as diaminofurazan) is a critical first step. A common and effective method involves the cyclization of diaminoglyoxime. Diaminoglyoxime itself is synthesized from glyoxal and hydroxylamine hydrochloride.[5][9][10]

Synthesis_of_Diaminofurazan Glyoxal Glyoxal Diaminoglyoxime Diaminoglyoxime Glyoxal->Diaminoglyoxime Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Diaminoglyoxime NaOH NaOH (aq) NaOH->Diaminoglyoxime Diaminofurazan 1,2,5-Oxadiazole-3,4-diamine Diaminoglyoxime->Diaminofurazan KOH KOH (aq) KOH->Diaminofurazan Heat Heat (170-180°C) (Pressure Vessel) Heat->Diaminofurazan Paal_Knorr_Mechanism cluster_0 Paal-Knorr Reaction Start 1,2,5-Oxadiazole-3,4-diamine + 2,5-Hexanedione Protonation Protonation of Carbonyl Start->Protonation H+ (AcOH) Nucleophilic_Attack Amine attacks protonated carbonyl Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Cyclization Intramolecular attack on second carbonyl Hemiaminal->Cyclization Dihydroxytetrahydropyrrole Dihydroxytetrahydropyrrole Intermediate Cyclization->Dihydroxytetrahydropyrrole Dehydration Dehydration (2x H2O) Dihydroxytetrahydropyrrole->Dehydration Final_Product 4-(2,5-dimethyl-1H-pyrrol-1-yl)- 1,2,5-oxadiazol-3-amine Dehydration->Final_Product

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 1,2,5-Oxadiazole-3,4-diamine

This protocol is adapted from established procedures for the synthesis of diaminofurazan. [5][10] Part A: Synthesis of Diaminoglyoxime

ReagentMolar Mass ( g/mol )AmountMoles
Glyoxime88.0717.6 g0.2
Hydroxylamine hydrochloride69.4927.8 g0.4
Sodium hydroxide40.0020.0 g0.5
Deionized Water18.02100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add glyoxime (17.6 g, 0.2 mol) and aqueous sodium hydroxide (20.0 g in 100 mL of water).

  • Stir the mixture until the glyoxime is dissolved.

  • Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90°C for 6 hours.

  • Allow the reaction mixture to cool to room temperature. A colorless crystalline solid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold deionized water (2 x 15 mL), and dry to yield diaminoglyoxime.

Part B: Cyclization to 1,2,5-Oxadiazole-3,4-diamine

ReagentMolar Mass ( g/mol )AmountMoles
Diaminoglyoxime118.1023.6 g0.2
Potassium hydroxide56.1111.2 g0.2
Deionized Water18.0280 mL-

Procedure:

  • Caution: This reaction is performed under pressure and high temperature. Use a stainless steel pressure reactor and adhere to all safety protocols for high-pressure reactions.

  • Place a suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (11.2 g in 80 mL of water) into the stainless steel reactor.

  • Seal the reactor and place it in an oil bath preheated to 170-180°C.

  • Maintain this temperature for 2 hours.

  • After the reaction is complete, cool the reactor by immersing it in an ice bath for 2 hours.

  • Caution: Open the reactor in a fume hood to vent any residual ammonia.

  • Collect the precipitated product by vacuum filtration, wash with a small amount of cold water, and dry. The product should be a white to off-white solid.

Protocol 2: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

This protocol is based on the work of Obruchnikova et al. (2023). [11][12]

Reagent Molar Mass ( g/mol ) Density (g/mL) Amount Moles
1,2,5-Oxadiazole-3,4-diamine 100.08 - 400 mg 4.0
2,5-Hexanedione 114.14 0.973 0.51 mL 4.4
Acetic Acid (glacial) 60.05 1.049 5 mL -
Ethyl Acetate 88.11 0.902 ~60 mL -
Deionized Water 18.02 1.000 40 mL -

| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed | - |

Procedure:

  • To a 25 mL round-bottom flask, add 1,2,5-oxadiazole-3,4-diamine (400 mg, 4.0 mmol) and glacial acetic acid (5 mL).

  • Stir the solution until the starting material is fully dissolved.

  • Add 2,5-hexanedione (0.51 mL, 4.4 mmol) to the solution.

  • Stir the reaction mixture at 40-45°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After 2 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water (40 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Expected Results and Characterization

The successful synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine should yield a solid product. The following characterization data, as reported in the literature, can be used to confirm the structure and purity of the final compound. [3][12]

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ 5.89 (s, 2H, CH), 5.76 (s, 2H, NH₂), 1.95 (s, 6H, CH₃)
¹³C NMR (DMSO-d₆) δ 150.3, 149.7, 127.0, 106.1, 11.7
IR (KBr, cm⁻¹) 3409, 3328, 3255, 3211 (NH₂)

| High-Resolution MS | Calculated for C₈H₁₁N₄O⁺ [M+H]⁺: 179.0927; Found: 179.0927 |

The presence of five signals in the ¹³C NMR spectrum is a key indicator of the successful mono-substitution, distinguishing it from the symmetrical bis-pyrrole product. [12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Target Compound Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature or reaction time may be beneficial, but avoid prolonged heating which can cause decomposition. [13]
Side Product Formation: At low pH (<3), the formation of furan derivatives can compete with pyrrole synthesis. [14]Ensure the reaction is conducted in a weakly acidic medium like acetic acid. Avoid the use of strong mineral acids.
Decomposition of Product: The pyrrole product may be sensitive to prolonged exposure to acidic conditions and heat.Do not exceed the recommended reaction time and temperature. Work up the reaction promptly upon completion. [13]
Formation of Bis-Pyrrole Adduct Excess 2,5-Hexanedione: Using a large excess of the diketone can favor the reaction at both amino groups.Use a slight excess (1.1 equivalents) of 2,5-hexanedione as specified in the protocol. [11]
Purification Difficulties Streaking on Silica Gel Column: The amino and pyrrole functionalities can cause the compound to streak on silica gel.Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. [1]
Colored Impurities: Oxidation of the pyrrole ring can lead to colored byproducts.Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product protected from light and air.

Safety and Handling

  • 1,2,5-Oxadiazole-3,4-diamine (Diaminofurazan): This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [4][15]Handle with care, avoiding dust formation. Store refrigerated.

  • 2,5-Hexanedione: This compound is a flammable liquid and is toxic. It is a known neurotoxin. [16]Handle in a well-ventilated fume hood and avoid inhalation, ingestion, and skin contact.

  • Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage. Use with appropriate protective gear.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Three methods of synthesizing 3,4-diaminofurazan - ResearchGate. Available from: [Link]

  • A review of energetic materials synthesis. Available from: [Link]

  • Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. Available from: [Link]

  • A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate - DTIC. Available from: [Link]

  • (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed. Available from: [Link]

  • 3,4-Diaminofurazan | C2H4N4O - PubChem. Available from: [Link]

  • Purification of crude pyrroles - US5502213A - Google Patents.
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. Available from: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Hexane-2,5-dione - Wikipedia. Available from: [Link]

Sources

protocol for 1H NMR analysis of 2,5-dimethyl-1H-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity 1H NMR Characterization of 2,5-Dimethyl-1H-pyrrole Derivatives

Abstract

The 2,5-dimethyl-1H-pyrrole scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a precursor for porphyrins and a bio-isostere in various kinase inhibitors (e.g., Atorvastatin analogs). However, its characterization via proton nuclear magnetic resonance (


H NMR) presents unique challenges: quadrupole broadening of the N-H signal by 

N, sensitivity to trace acids in chlorinated solvents, and solvent-dependent chemical shifts. This protocol delineates a robust, self-validating methodology for the structural confirmation and purity assessment of these derivatives, emphasizing the critical Paal-Knorr synthesis context.

Critical Sample Preparation: The "Acid Trap"

Scientific Context: Pyrroles are electron-rich heteroaromatics. In the presence of trace acids (commonly DCl found in aged CDCl


), 2,5-dimethylpyrroles undergo electrophilic attack, leading to polymerization (often observed as the sample turning red/brown) and signal degradation.

Protocol 1: Solvent Selection & Stabilization

  • Standard Screening: Use DMSO-d

    
      for primary characterization.
    
    • Why: It disrupts intermolecular H-bonding, sharpens the N-H signal, and shifts it downfield (

      
      10 ppm), separating it from aromatic signals. It is also non-acidic.
      
  • If CDCl

    
     is required (e.g., for solubility): 
    
    • Pre-treatment: Pass CDCl

      
       through a short plug of basic alumina or store over silver foil/molecular sieves to scavenge DCl.
      
    • Neutralization: Add 1-2 mg of anhydrous K

      
      CO
      
      
      
      directly to the NMR tube if the sample is acid-sensitive.

Table 1: Solvent Effects on 2,5-Dimethylpyrrole Chemical Shifts

Moiety

in CDCl

(ppm)

in DMSO-d

(ppm)
MultiplicityNotes
2,5-CH

2.15 - 2.302.05 - 2.20Singlet (s)Can show allylic coupling (

Hz) to 3,4-H.
3,4-H 5.70 - 5.905.50 - 5.70Singlet (s)Shifts downfield if electron-withdrawing groups are present.
N-H 7.50 - 8.50 (Broad)10.0 - 11.5 (Sharp)Broad sIn CDCl

, often invisible due to rapid exchange.

Acquisition Parameters: Precision vs. Speed

Expert Insight: The methyl groups at positions 2 and 5 have significantly different longitudinal relaxation times (


) compared to the aromatic protons or the broad N-H. For quantitative NMR (qNMR) or purity assays, standard parameters (D1 = 1.0 s) will under-integrate the methyls.

Protocol 2: Instrument Configuration

  • Pulse Sequence: zg30 (30° excitation) to minimize saturation.

  • Spectral Width (SW): 14 ppm (ensure N-H region is covered; -2 to 12 ppm).

  • Relaxation Delay (D1):

    • Qualitative ID: 1.0 – 2.0 s.

    • Quantitative (Purity):15.0 s . (Methyl

      
       can exceed 2-3s; 
      
      
      
      required for 99% magnetization recovery).
  • Temperature: 298 K (Standard).

    • Tip: If N-H is broad in DMSO, heat to 315 K . This accelerates quadrupolar relaxation of

      
      N, paradoxically sharpening the proton signal by decoupling it from the nitrogen spin states.
      

Paal-Knorr Synthesis Monitoring Workflow

The most common route to these derivatives is the Paal-Knorr condensation of 2,5-hexanedione with a primary amine. NMR is the primary tool to validate cyclization.

Key Diagnostic Signals:

  • Disappearance of the diketone methyl singlet (~2.2 ppm, typically less shielded than pyrrole methyls).

  • Appearance of the pyrrole ring protons (~5.8 ppm).

  • Symmetry Check: If the N-substituent is symmetric (e.g., Phenyl), the 2,5-methyls appear as a single peak. If the N-substituent is chiral or rotationally restricted (atropisomerism), the methyls may split into two singlets.

PaalKnorrNMR Start Crude Reaction Mixture SolventCheck Dissolve in DMSO-d6 Start->SolventCheck Acquire Acquire 1H NMR (D1 = 2.0s) SolventCheck->Acquire CheckDiketone Peak at ~2.2 ppm (Diketone CH3)? Acquire->CheckDiketone CheckPyrrole Peak at ~5.8 ppm (Pyrrole CH)? CheckDiketone->CheckPyrrole No (or Trace) ResultIntermed FAIL: Incomplete Cyclization (Hemiaminal present) CheckDiketone->ResultIntermed Yes (Major) CheckNH Broad Peak > 10 ppm? CheckPyrrole->CheckNH Yes CheckPyrrole->ResultIntermed No ResultSuccess PASS: Product Formed (N-Substituted) CheckNH->ResultSuccess No (N-Substituted) ResultNH PASS: 1H-Pyrrole (No N-substitution) CheckNH->ResultNH Yes

Caption: Logic flow for monitoring Paal-Knorr cyclization efficiency via 1H NMR markers.

Advanced Spectral Interpretation

The "Satellite" Trap: High-concentration samples often show small peaks flanking the large methyl singlet (approx. 0.5% intensity, spaced ~125 Hz apart). These are


C satellites (

), not impurities. Do not integrate them as contaminants.

The D


O Shake Test (Self-Validation): 
To conclusively assign the N-H proton (vs. an OH impurity or amide):
  • Acquire standard spectrum in CDCl

    
     or DMSO-d
    
    
    
    .
  • Add 1-2 drops of D

    
    O to the tube.
    
  • Shake vigorously and re-acquire.

  • Result: The N-H peak will disappear (exchange to N-D) or diminish significantly. C-H peaks will remain unchanged.

Coupling Constants (


): 
While often appearing as singlets, the methyl protons (H-2/5) and ring protons (H-3/4) exhibit long-range allylic coupling (

Hz).
  • Observation: Requires high resolution (shimming < 0.5 Hz linewidth). The methyl peak will appear as a finely resolved triplet or quartet depending on the substitution at C3/C4.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Sample turns red/black in tube Acidic CDCl

caused oxidative polymerization.
Discard sample. Filter fresh CDCl

through basic alumina. Re-prepare.
Missing N-H signal Rapid chemical exchange or saturation transfer.Switch to DMSO-d

or lower temperature to 273 K in CDCl

.
Extra peaks at ~2.1 ppm Acetone (common lab contaminant) or unreacted hexanedione.Check multiplicity: Acetone is a sharp singlet; Hexanedione methyls are often slightly broader or shifted.
Broad aromatic peaks Restricted rotation of N-substituent (atropisomerism).Perform Variable Temperature (VT) NMR (up to 350 K) to coalesce rotamers.

References

  • Paal-Knorr Synthesis Review : Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry. Link

  • Solvent Effects in NMR : Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

  • Pyrrole NH Characterization : Claramunt, R. M., et al. (1999). The NH bond in azoles: A combined NMR and crystallographic study. Journal of The Chemical Society, Perkin Transactions 2. Link

  • Quantitative NMR Parameters : Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

Application Notes and Protocols for the Analytical Characterization of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the characterization and quantification of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide. This document is structured to provide not only procedural steps but also the underlying scientific rationale for the selected methods and parameters, ensuring robust and reliable results.

Introduction and Compound Overview

4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrrole ring linked to a benzoic acid hydrazide moiety, suggests potential biological activity, as hydrazide derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, and antitubercular properties.[1] Accurate and precise analytical methods are paramount for its identification, purity assessment, and quantification in various matrices during research and development.

This guide outlines validated analytical techniques for the comprehensive characterization of this molecule, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

cluster_compound 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide cluster_properties Key Structural Features compound Chemical Structure A 2,5-dimethylpyrrol ring compound->A influences lipophilicity and aromaticity B Benzoic acid core compound->B provides rigidity and a chromophore C Hydrazide functional group compound->C key for biological activity and derivatization

Caption: Chemical structure and key features of the target analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is a powerful technique for separating and quantifying 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide from its impurities. The method's efficacy relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides a suitable polarity gradient for elution. The addition of a small amount of acid, such as formic or acetic acid, is recommended to suppress the ionization of the hydrazide and any acidic impurities, leading to sharper peaks and more reproducible retention times.

  • Detection: The aromatic nature of the compound allows for sensitive detection using a UV-Vis detector.

Protocol 2.1: HPLC Purity Determination

Objective: To determine the purity of a sample of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide.

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution at a concentration of approximately 100 µg/mL in the same diluent as the standard.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined from UV scan)
  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a highly sensitive technique for the identification of volatile and semi-volatile compounds. Due to the relatively low volatility and potential thermal lability of hydrazides, a derivatization step is often necessary to improve their chromatographic behavior.[2][3] Silylation is a common derivatization method that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Rationale for Method Design:

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is effective for derivatizing the active hydrogens on the hydrazide moiety.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good separation for a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.

Protocol 3.1: GC-MS Identification

Objective: To confirm the identity of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide and to identify any volatile impurities.

Instrumentation and Consumables:

  • GC-MS system with a capillary column inlet and an electron ionization source.

  • DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • BSTFA with 1% TMCS.

  • Anhydrous pyridine or other suitable solvent.

  • Heating block or oven.

  • GC vials with inserts.

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-500 amu
  • Data Analysis:

    • Identify the peak corresponding to the derivatized 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

    • Identify any impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Rationale for Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving the analyte and does not exchange with the amide and amine protons.

  • Spectra: ¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR will reveal the number of different types of carbon atoms.

Protocol 4.1: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide.

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • DMSO-d₆.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis and Interpretation:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Expected Spectral Features:

Based on the structure and data from similar compounds[4], the following approximate chemical shifts (in ppm) in DMSO-d₆ are expected:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrrole-CH₃~2.0~13
Pyrrole-CH~5.9~106
Aromatic-CH~7.3-7.9~120-130
Pyrrole-C (substituted)-~128
Aromatic-C (substituted)-~130-145
C=O-~165
-NH-~10.0 (broad)-
-NH₂~4.5 (broad)-

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds containing chromophores. The benzoic acid and pyrrole moieties in the target molecule are expected to absorb UV radiation, allowing for its concentration to be determined.

Protocol 5.1: UV-Vis Quantification

Objective: To determine the concentration of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide in a solution.

Instrumentation and Consumables:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Methanol or ethanol (spectroscopic grade).

  • Volumetric flasks and pipettes.

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the compound in methanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in methanol.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert plot).

  • Sample Analysis:

    • Prepare a solution of the unknown sample in methanol, ensuring the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at λmax.

    • Calculate the concentration of the sample using the equation from the calibration curve.

Method Validation Workflow

To ensure the reliability and trustworthiness of the analytical methods, a validation process should be followed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][6] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

cluster_workflow Analytical Method Validation Workflow start Method Development specificity Specificity Peak Purity start->specificity linearity linearity specificity->linearity accuracy Accuracy % Recovery linearity->accuracy precision Precision %RSD accuracy->precision lod_loq LOD & LOQ S/N Ratio precision->lod_loq robustness Robustness OFAT lod_loq->robustness end Validated Method robustness->end

Caption: A typical workflow for analytical method validation.

References

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Eco-Vector Journals Portal. Available at: [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. Available at: [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media. SciELO México. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. Available at: [Link]

  • A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Europe. Available at: [Link]

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. Available at: [Link]

  • Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... ResearchGate. Available at: [Link]

Sources

Application Note: Enhancing mAb Productivity and Modulating Glycosylation in CHO Cells using MPPB

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioprocess engineers and cell line development scientists. It details the use of MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide), a small molecule additive identified to significantly enhance specific productivity (


) in CHO cell cultures while modulating glycan profiles.[1][2]

Executive Summary

The pressure to reduce Cost of Goods (COGs) in biomanufacturing drives the search for chemical additives that can decouple cell growth from protein production. MPPB is a synthetic small molecule originally developed as an anti-tuberculosis agent but recently repurposed for CHO cell culture.[2][3]

Unlike non-specific stressors (e.g., sodium butyrate) that often crash cell viability, MPPB acts as a metabolic modulator . It suppresses cell proliferation while maintaining high viability, redirecting cellular energy (ATP) and glucose flux toward monoclonal antibody (mAb) synthesis.[1][2][3][4][5] Additionally, MPPB serves as a tool for glyco-engineering , specifically suppressing galactosylation without affecting cell longevity.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity[1][5]
  • Common Name: MPPB[1][2][3][4]

  • IUPAC Name: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide[1][2][3][4][5][6][7]

  • Core Pharmacophore: The 2,5-dimethylpyrrole moiety is the active structural unit responsible for the productivity enhancement.

  • Solubility: Soluble in DMSO; poor solubility in aqueous media without carrier solvent.

Mechanism: The "Metabolic Switch"

MPPB functions by inducing a cytostatic state rather than a cytotoxic one. By arresting rapid cell division, the cell shifts its metabolic resources from biomass accumulation to protein secretion.

Key Physiological Changes:

  • Growth Suppression: Dose-dependent reduction in Viable Cell Density (VCD).[3][4]

  • ATP Surge: Intracellular ATP levels increase significantly as energy consumption for mitosis drops.

  • Glucose Influx: The cell-specific glucose uptake rate (

    
    ) increases, fueling the secretory pathway.
    
  • Glycan Modulation: Specific downregulation of galactosyltransferase activity, leading to lower galactosylation levels (G0F dominant).

Pathway Visualization

MPPB_Mechanism cluster_Cell CHO Cell Metabolism MPPB MPPB Addition (0.32 - 0.64 mM) Growth Cell Cycle Progression (Mitosis) MPPB->Growth Suppresses GalT Galactosyltransferase Activity MPPB->GalT Inhibits ATP Intracellular ATP Pool Growth->ATP Conserves MAb mAb Synthesis & Secretion ATP->MAb Powers Assembly Glucose Glucose Uptake (qGlc) Glucose->ATP Fuels Glycan Low-Galactose Glycoform (G0F Dominant) MAb->Glycan Resulting Product GalT->Glycan Modifies

Caption: MPPB acts as a metabolic switch, suppressing growth to conserve ATP for enhanced mAb production while modulating glycosylation.[1][2][3][8]

Experimental Protocol

Materials
  • MPPB Powder: Custom synthesis or commercial vendor (purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Host Cells: CHO-K1, CHO-S, or CHO-DG44 expressing a recombinant mAb.

  • Basal Medium: Chemically defined (CD) medium (e.g., Ex-Cell, BalanCD).

  • Feed Medium: Compatible CD feed (e.g., Cell Boost).

Stock Solution Preparation

Due to the hydrophobic nature of the pyrrole and benzamide groups, MPPB must be dissolved in an organic solvent before addition to the bioreactor.

  • Weigh 100 mg of MPPB.

  • Dissolve in DMSO to create a 100 mM stock solution.

    • Calculation: MW of MPPB

      
       311.3  g/mol  (Estimate based on structure). Verify exact batch MW.
      
  • Vortex vigorously until clear.

  • Sterile filter (0.22 µm) if not using aseptic handling in a hood (DMSO is self-sterilizing to some degree, but filtration is best practice).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Fed-Batch Culture Workflow

Target Concentration: The optimal window is 0.32 mM to 0.64 mM .

  • Warning: Concentrations

    
     1.28 mM may induce toxicity and lower viability <70% prematurely.
    

Step-by-Step Procedure:

  • Inoculation (Day 0):

    • Seed CHO cells at

      
       cells/mL in basal medium.
      
    • Culture parameters: 37°C, 5% CO₂, 120-140 rpm.

  • Growth Phase (Day 0 - Day 3):

    • Allow cells to reach early exponential phase. Do not add MPPB yet to prevent stalling initial biomass accumulation.

  • MPPB Addition (Day 3 or Day 4):

    • Add MPPB stock to the culture to reach a final concentration of 0.32 mM .

    • Example: For a 30 mL shaker flask, add 96 µL of 100 mM Stock.

    • Control: Add an equivalent volume of pure DMSO to control flasks to rule out solvent effects.

  • Feeding Phase (Day 3 - Harvest):

    • Initiate standard feeding regimen (e.g., 3-5% v/v feed every other day).

    • Maintain glucose > 2 g/L. MPPB-treated cells will consume glucose faster per cell, so monitor carefully.

  • Harvest (Day 12-14):

    • Harvest when viability drops below 70% or at Day 14.

    • Centrifuge supernatant for titer and glycan analysis.

Workflow Diagram

Workflow Start Day 0: Inoculation (0.5e6 cells/mL) Growth Exponential Growth (Day 0-3) Start->Growth Add Add MPPB (0.32 mM) + Feed Start (Day 3) Growth->Add Prod Production Phase (Day 4-12) Monitor Glucose! Add->Prod Growth Arrest qP Increase Harvest Harvest (Day 14) Prod->Harvest

Caption: Timeline for MPPB integration into a standard fed-batch CHO protocol.

Data Interpretation & Expected Results

When validating this protocol, compare your results against the following benchmarks derived from Aki et al. (2021).

Quantitative Benchmarks
ParameterControl (DMSO Only)MPPB Treated (0.32 - 0.64 mM)Impact
Peak VCD High (

c/mL)
Moderate (

c/mL)
Suppressed (-50%)
Viability (Day 12) Low (<50%)High (>70%)Extended
qP (pg/cell/day) ~7.1 pcd~11.0 pcdIncreased (+55%)
Final Titer Baseline1.5x Baseline Improved
Glucose Uptake StandardElevatedMetabolic Shift
Glycan Profile Modulation

MPPB treatment alters the N-linked glycosylation profile of the secreted antibody.[1][3]

  • Observation: A shift towards agalactosyl (G0) species.

  • Mechanism: Suppression of galactosylation.[1][3][4][5][8]

  • Application: Ideal for developing biosimilars where lower galactosylation is required to match the originator, or for specific therapeutic windows where G0F is preferred over G1F/G2F.

Troubleshooting Guide

Issue 1: Precipitation upon addition.

  • Cause: Adding hydrophobic DMSO stock too quickly to aqueous media.

  • Solution: Dilute the MPPB stock 1:10 in pre-warmed media immediately before adding to the bioreactor, or add the DMSO stock dropwise directly into the vortex of the stirring culture.

Issue 2: Low Titer despite high qP.

  • Cause: MPPB added too early (e.g., Day 0), preventing the culture from reaching sufficient biomass.

  • Solution: Delay addition until VCD reaches at least

    
     cells/mL (typically Day 3 or 4).
    

Issue 3: Unexpected cell death.

  • Cause: Toxicity overdose (>1.0 mM).

  • Solution: Perform a dose-response curve. The effective window is narrow. Stick to 0.32–0.64 mM.[1][3][4]

References

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021).[9] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[1][2][3][4][5][6][9] PLOS ONE, 16(4), e0250416.[4][5] [Link]

  • Zhang, Q., Mi, C., & Wang, T. (2023).[2] Effects and mechanism of small molecule additives on recombinant protein in CHO cells. Applied Microbiology and Biotechnology, 107, 2763–2775. [Link]

  • Zhao, Y., et al. (2020). Discovery of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide as a Novel Anti-tubercular Agent.[1][3][4] Chemical Biology & Drug Design. (Contextual reference for compound origin).

Sources

Troubleshooting & Optimization

optimizing Paal-Knorr reaction conditions for substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Senior Application Specialist Scope: Optimization of 1,4-dicarbonyl condensation with sterically hindered or electron-deficient anilines.

Diagnostic Triage: Select Your Strategy

Before modifying your reaction, diagnose the specific kinetic barrier imposed by your aniline substrate. Substituted anilines fail in the Paal-Knorr synthesis primarily due to two factors: nucleophilic deficiency (electronic) or nucleophilic inaccessibility (steric).

Decision Logic for Reaction Conditions

Use the following logic flow to select the optimal protocol for your specific substrate.

PaalKnorrLogic Start Analyze Aniline Substrate CheckSterics Is the Aniline Ortho-Substituted? Start->CheckSterics CheckElectronics Is there a strong EWG? (NO2, CN, CF3) CheckSterics->CheckElectronics No StericHigh High Steric Hindrance (e.g., 2,6-dimethylaniline) CheckSterics->StericHigh Yes ElectronicPoor Low Nucleophilicity (e.g., 4-nitroaniline) CheckElectronics->ElectronicPoor Yes Standard Standard Reactivity CheckElectronics->Standard No Soln_MW Protocol A: Microwave Irradiation (Force Hemiaminal Closure) StericHigh->Soln_MW Best Success Soln_Lewis Protocol B: Sc(OTf)3 or Iodine (Carbonyl Activation) ElectronicPoor->Soln_Lewis Activate Electrophile Soln_DeanStark Protocol C: Azeotropic Reflux (Water Removal) Standard->Soln_DeanStark Standard Scale-up Soln_Lewis->Soln_MW If fails

Figure 1: Decision tree for selecting reaction conditions based on aniline electronic and steric profiles.

Mechanistic Insight: The "Furan Trap"

The Issue: A common failure mode when using anilines is the isolation of a furan side product instead of the desired pyrrole.

The Cause: The Paal-Knorr reaction is a race between two nucleophiles: the nitrogen of your aniline and the oxygen of the enolized 1,4-diketone.

  • Acid Sensitivity: If the pH is too low (<3), the amine becomes protonated (ammonium), losing its nucleophilicity. The enol oxygen then attacks the protonated ketone, leading to furan.[1]

  • Rate Limiting Step: For anilines, the formation of the hemiaminal is often fast, but the subsequent cyclization is the rate-determining step (RDS). If this step is slow (due to sterics), the reversible equilibrium favors the starting material, which eventually funnels into the irreversible furan pathway.

Mechanism Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + Amine (Reversible) Path_Furan Acid-Cat. Cyclization (No Amine) Diketone->Path_Furan Low pH / Low Nucleophilicity Amine Aniline (R-NH2) Path_Pyrrole Cyclization (- 2 H2O) Hemiaminal->Path_Pyrrole RDS (Slow for Anilines) Pyrrole Target Pyrrole Path_Pyrrole->Pyrrole Furan Furan Impurity Path_Furan->Furan

Figure 2: Kinetic competition between Pyrrole (desired) and Furan (side-product) pathways.[2][3][4]

Troubleshooting FAQs

Q1: My reaction yields primarily furan. How do I stop this?

Diagnosis: Your reaction environment is likely too acidic, or the amine concentration is too low relative to the diketone. Corrective Action:

  • Buffer the System: Avoid strong mineral acids (HCl, H2SO4). Switch to 10 mol% Sc(OTf)3 or 5 mol% I2 (Iodine). These Lewis acids activate the carbonyl for amine attack without fully protonating the aniline [1, 5].

  • Order of Addition: Do not mix the acid and diketone before adding the amine. Pre-mix the amine and diketone, then add the catalyst.

  • Stoichiometry: Increase the aniline equivalents to 1.2–1.5 eq. to push the equilibrium toward the hemiaminal.

Q2: I am using 2,6-dimethylaniline (sterically hindered) and getting no conversion.

Diagnosis: The ortho-methyl groups create a massive energy barrier for the initial nucleophilic attack and the final ring closure. Thermal reflux is insufficient to overcome this activation energy. Corrective Action:

  • Microwave Irradiation: This is the gold standard for hindered amines. The rapid dielectric heating provides the energy necessary to cross the transition state barrier that thermal heating cannot easily access.

  • Protocol: Run neat (solvent-free) or in minimal acetic acid at 120–150°C for 10–20 minutes in a sealed microwave vial [2, 3].

Q3: My aniline has a Nitro group (4-NO2) and the reaction is sluggish.

Diagnosis: The nitro group withdraws electron density, making the amine a poor nucleophile. Corrective Action:

  • Catalyst Switch: Use Scandium Triflate (Sc(OTf)3) .[5][6][7] It is a "water-tolerant" Lewis acid that coordinates tightly to the carbonyl oxygen, increasing its electrophilicity enough to accept attack from weak nucleophiles [1].

  • Solvent: Use Acetonitrile (MeCN) or run solvent-free. Avoid protic solvents that might solvate the weak amine and further reduce its reactivity.

Q4: I see a "polymer" or black tar at the baseline.

Diagnosis: Oxidative polymerization of the aniline or oligomerization of the diketone. Corrective Action:

  • Inert Atmosphere: Strictly run under Nitrogen or Argon. Anilines are prone to oxidation at high temperatures.

  • Remove Oxygen: Degas your solvents.

  • Lower Temperature: If using thermal heat, reduce temp and use a vacuum to remove water (azeotrope) rather than relying on high heat to drive the reaction.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted (Recommended for Hindered Substrates)

Best for: 2,6-disubstituted anilines, rapid library synthesis.

  • Setup: In a 10 mL microwave vial, combine 1,4-diketone (1.0 mmol) and substituted aniline (1.2 mmol).

  • Solvent/Catalyst: Add glacial acetic acid (0.5 mL). Note: Can be run solvent-free if reagents are liquid.

  • Irradiation: Seal and irradiate at 150°C for 5–10 minutes (absorbance level: High).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (to remove AcOH), dry over MgSO4, and concentrate.

  • Validation: Check NMR for disappearance of diketone peaks.

Protocol B: Sc(OTf)3 Catalyzed (Green/High Efficiency)

Best for: Electron-deficient anilines, acid-sensitive substrates.

  • Setup: Mix 1,4-diketone (1.0 mmol) and aniline (1.0 mmol) in MeCN (2 mL) or solvent-free.

  • Catalyst: Add Sc(OTf)3 (0.01 mmol, 1 mol%) .

  • Reaction: Stir at room temperature for 1 hour. If conversion is low, heat to 50°C.

  • Workup: Filter the mixture through a short silica plug to remove the catalyst (or extract with water—Sc(OTf)3 is water-soluble and recoverable).

  • Note: This method prevents furan formation by avoiding low pH [1].

Protocol C: Iodine Catalyzed (Cost-Effective)

Best for: Large scale, mild conditions.

  • Setup: Dissolve 1,4-diketone (1 mmol) and aniline (1 mmol) in EtOH or CH2Cl2 (5 mL).

  • Catalyst: Add molecular Iodine (I2) (0.05 mmol, 5 mol%) .

  • Reaction: Stir at room temperature. Monitor by TLC (usually complete in <30 mins).

  • Workup: Add dilute Na2S2O3 (thiosulfate) to quench iodine (color changes from brown to clear), extract with organic solvent [5].

Data Summary: Catalyst & Solvent Selection

VariableStandard (AcOH)Sc(OTf)3 [1]Iodine (I2) [5]Microwave [2]
Reaction Time 2–24 Hours1–3 Hours10–30 Mins2–10 Mins
Acid Sensitivity High (Risk of decomp)Low (Neutral pH)LowModerate
Steric Tolerance PoorGoodGoodExcellent
Furan Side-Product CommonRareRareRare
Green Factor Low (Solvent waste)High (Reusable)High (Mild)High (Energy efficient)

References

  • Chen, J., Wu, H., Zheng, Z., Jin, C., Zhang, X., & Su, W. (2006).[2] An Approach to the Paal–Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Tetrahedron Letters, 47(30), 5383–5387. 5

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[8][9] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[8][9] European Journal of Organic Chemistry, 2005(24), 5277-5288. 8

  • Amarnath, V., Amarnath, K., Douglas, W. M., & Sriram, S. (1995). Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301-307. 9

  • Rao, H. S. P., & Jothilingam, S. (2003). Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives.[9] Journal of Organic Chemistry, 68(13), 5392-5394. 9

  • Banik, B. K., Samajdar, S., & Basak, A. (2004). Microwave-Induced Stereoselective Synthesis of β-Lactams. Organic Letters. (Contextual citation for Iodine/Microwave synergy). 10

Sources

Technical Support Center: Metal-Free Synthesis of Multisubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Volume (Regioselectivity & Oxidative Coupling) Operator: Senior Application Scientist

🟢 System Overview & Welcome

Welcome to the Metal-Free Pyrrole Synthesis Support Center. You are likely here because you need to construct a pyrrole core without trace metal contamination (critical for pharmaceutical toxicity profiles) or to reduce cost/environmental impact.

The Core Challenge: Transition metals (Pd, Cu, Rh) are excellent at directing regioselectivity and facilitating C-H activation. Removing them forces you to rely on intrinsic substrate electronics , organocatalysis , or energy-transfer methods (photoredox/electrochemistry). This guide troubleshoots the specific failure modes of these alternative pathways.

📂 Module 1: Condensation Strategies (Paal-Knorr & Clauson-Kaas)

Standard protocols for 1,4-dicarbonyls and amine condensation.

📉 Troubleshooting Guide: The Reaction Stalled or Polymerized

User Issue: "I am using a classic Paal-Knorr method with an acid catalyst, but my yield is low, and I see a dark tar (polymerization)."

Diagnostic CheckRoot CauseCorrective Action
Acid Strength Strong Brønsted acids (HCl, p-TsOH) cause pyrrole polymerization (pyrrole red).Switch to Iodine (

) or Vitamin B1.
Iodine (5-10 mol%) acts as a mild Lewis acid that activates the carbonyl without triggering oligomerization.
Steric Bulk Bulky amines (e.g., tert-butyl, ortho-substituted aryls) cannot attack the carbonyl.Apply Microwave Irradiation. Thermal heating is often insufficient for sterically hindered amines in metal-free systems. MW irradiation (solvent-free) can push conversion in minutes.
Solvent Choice Water generated during condensation is stalling the equilibrium.Use Ethanol or Solvent-Free conditions. Ethanol often precipitates the product. Alternatively, add a dehydrating agent (molecular sieves) or use a Dean-Stark trap if using toluene.
🛠️ Protocol 1.0: Iodine-Catalyzed Solvent-Free Synthesis

Based on Clauson-Kaas/Paal-Knorr variants.

  • Mix: 1.0 equiv of 2,5-dimethoxytetrahydrofuran (or 1,4-diketone) + 1.1 equiv of primary amine.

  • Catalyst: Add 5 mol% molecular Iodine (

    
    ) .
    
  • Activation: Stir at room temperature (for aliphatic amines) or 50-80°C (for aromatic amines).

    • Pro-Tip: If using a microwave, set to 300W, 90°C, 3-5 mins.

  • Quench: Add 5% aqueous

    
     (sodium thiosulfate) to remove residual iodine (color change from dark violet to yellow/clear).
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
🧠 Logic Visualization: Iodine Activation Pathway

The following diagram illustrates why Iodine is superior to protons for sensitive substrates. It activates the leaving group (methoxy or carbonyl oxygen) without protonating the nucleophilic pyrrole ring.

IodineMechanism Substrate 2,5-dimethoxy- tetrahydrofuran I2_Complex Iodine-Oxygen Complex Substrate->I2_Complex + I2 (Lewis Acid) Oxocarbenium Oxocarbenium Intermediate I2_Complex->Oxocarbenium - MeOI AmineAttack Amine Nucleophilic Attack Oxocarbenium->AmineAttack + R-NH2 Aromatization Dehydration & Aromatization AmineAttack->Aromatization - H2O / - MeOH Aromatization->I2_Complex Regenerate I2 Product N-Substituted Pyrrole Aromatization->Product

Caption: Iodine acts as a mild Lewis acid, facilitating alkoxy group departure and aromatization without harsh protonation.

📂 Module 2: Regioselectivity & Multicomponent Reactions (MCRs)

Building the ring from scratch (Hantzsch-type or Nitroalkene routes) when 1,4-diketones are unavailable.

📉 Troubleshooting Guide: "I'm getting a mixture of regioisomers."

User Issue: "My metal-free reaction (e.g., reaction of amine, aldehyde, and nitroalkene) produces both 1,2,3- and 1,2,4-substituted pyrroles."

Diagnostic CheckRoot CauseCorrective Action
Substrate Bias In metal-free MCRs, regioselectivity is dictated purely by the electronic nature of the Michael acceptor (nitroalkene).Switch to Functionalized Precursors. Use

-isocyanoacetates or specific enamine precursors where the nucleophilic carbon is fixed. Do not rely on in situ formation if regiocontrol is tight.
Temperature High temperatures promote thermodynamic mixtures.Lower Temperature + Organocatalyst. Use urea or thiourea derivatives at

to stabilize the transition state via Hydrogen Bonding, favoring the kinetic product.
Aldehyde Reactivity Reactive aldehydes (e.g., benzaldehyde) vs. unreactive ones change the rate of imine formation vs. aldol condensation.Use a Co-Catalyst System. For unreactive aldehydes, combine a thiazolium salt (Vitamin B1 analog) to activate the aldehyde via an acyl anion equivalent.
🔬 FAQ: Organocatalytic Approaches

Q: Can I use organocatalysts to replace Copper in [3+2] cycloadditions? A: Yes, but you lose the "click" speed.

  • Solution: Use phosphines (e.g.,

    
    ) or N-Heterocyclic Carbenes (NHCs) .
    
  • Mechanism: These nucleophiles attack the electron-deficient alkyne/alkene to generate a zwitterion that acts as the dipole.

  • Warning: These reactions are highly sensitive to moisture. Ensure anhydrous solvents (DCM/THF).

📂 Module 3: Advanced Technologies (Electrochemistry & Photoredox)

For C-H functionalization and oxidative couplings.[1][2]

📉 Troubleshooting Guide: Electrochemical Synthesis Fails

User Issue: "I'm trying to electrochemically couple an amine and a ketone to form a pyrrole, but the electrode is fouling."

ParameterOptimization
Electrolyte Switch from

to

or

. These organic electrolytes improve solubility and reduce passivation on Carbon/Pt electrodes.
Mediator Direct oxidation often leads to tar. Add 20-50 mol% KI (Potassium Iodide) . The iodide oxidizes to iodine at the anode, which then oxidizes the substrate in the bulk solution (indirect electrolysis).
Current Density High current density (>10 mA/cm²) causes over-oxidation. Lower it to 3-5 mA/cm² (Constant Current Electrolysis - CCE).
🛠️ Workflow: Electrochemical Oxidative Annulation

Target: Polysubstituted pyrroles from enamines or ketones + amines.[3]

  • Cell Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Solvent: MeCN or DMF (must be dry).

  • Electrolyte: 0.1 M

    
    .
    
  • Additives: Add 50 mol% KI (Mediator).

  • Operation: Constant current (CCE) at 5 mA/cm² at room temperature.

  • Monitoring: Monitor charge consumption (F/mol). Usually requires 2.2 - 3.0 F/mol.

🧠 Logic Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC/LCMS: Is starting material remaining? Start->CheckTLC Stalled Reaction Stalled CheckTLC->Stalled Yes Messy Complex Mixture / Tar CheckTLC->Messy No (New spots) Sterics Steric Hindrance? Stalled->Sterics Solvent Solvent Wet? Sterics->Solvent No Fix_MW Action: Use Microwave or Sealed Tube Sterics->Fix_MW Yes Fix_Dry Action: Add Molecular Sieves or Change Solvent Solvent->Fix_Dry AcidCheck Catalyst too harsh? Messy->AcidCheck Oxidation Over-oxidation? (Electro/Photo) AcidCheck->Oxidation No Fix_Cat Action: Switch to I2, Vit-B1, or Montmorillonite Clay AcidCheck->Fix_Cat Yes (Using HCl/pTsOH) Fix_Current Action: Lower Current Density or Light Intensity Oxidation->Fix_Current

Caption: Diagnostic flow for identifying failure modes in metal-free pyrrole synthesis.

📚 References

  • Iodine-Catalyzed Synthesis: Banik, B. K., et al. (2010). "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions." Molecules. Link

  • Organocatalysis (Vitamin B1): Khazaei, A., et al. (2012). "Vitamin B1 as a metal-free organocatalyst for greener Paal–Knorr pyrrole synthesis."[4][5] Environmental Chemistry Letters. Link

  • Electrochemical Synthesis: Lei, A., et al. (2019). "Electrochemical oxidative annulation of primary amines with ketones." Chemical Science. Link

  • Regioselectivity (Double Cyanation): Wu, J., et al. (2014). "Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives." Chemical Science. Link

  • Photochemical/Metal-Free: Salles, A. G., et al. (2021).[3] "Visible-light-enabled metal-free synthesis of highly substituted pyrroles via a three-component reaction."[3] Green Chemistry. Link

Sources

structural optimization of 2,5-dimethylpyrrole for enhancing monoclonal antibody production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Structural Optimization of 2,5-Dimethylpyrrole for mAb Production

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for 2,5-DMP Scaffolds in CHO Cell Engineering

Executive Summary

2,5-dimethylpyrrole (2,5-DMP) derivatives have emerged as potent small-molecule enhancers for monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells.[1][2][3] While the 2,5-DMP core acts as a metabolic modulator—arresting cell growth to boost specific productivity (


) and intracellular ATP—it presents distinct challenges regarding cytotoxicity and glycosylation profiles (specifically hypogalactosylation). This guide addresses the structural optimization and process integration of this scaffold.

Module 1: Synthesis & Structural Integrity

Context: The efficacy of 2,5-DMP derivatives relies on the purity of the pyrrole ring formed via the Paal-Knorr synthesis. Contaminants from incomplete cyclization can induce off-target toxicity.

Q1: My Paal-Knorr synthesis yield is low, and NMR shows significant furan byproducts. How do I correct this?

Diagnosis: The formation of furans (Paal-Knorr Furan Synthesis) competes with pyrrole formation when the reaction environment is too acidic or lacks sufficient amine nucleophilicity. Corrective Protocol:

  • pH Modulation: Ensure the reaction is not performed in strongly acidic conditions (pH < 3). While acid catalysis helps carbonyl activation, excess acid promotes furan cyclization. Use a weak acid catalyst (e.g., acetic acid) or a Lewis acid (e.g.,

    
    ).
    
  • Water Removal: The reaction generates water. Use a Dean-Stark trap or add molecular sieves (4Å) to drive the equilibrium toward the pyrrole.

  • Amine Nucleophilicity: If using an aniline derivative (e.g., to make N-aryl-2,5-dimethylpyrrole), electron-withdrawing groups on the aniline will retard the reaction. Increase temperature or use microwave irradiation.

Visualization: Optimized Paal-Knorr Workflow

PaalKnorrOptimization Start Start: 2,5-Hexanedione + Primary Amine Check_pH Check pH (Target 4.5 - 6.0) Start->Check_pH Acid_Cat Add Weak Acid (Acetic Acid/p-TsOH) Check_pH->Acid_Cat pH Optimized Dehydration Dehydration Step (Dean-Stark / Sieves) Acid_Cat->Dehydration Cyclization Cyclization (Hemiaminal Intermediate) Dehydration->Cyclization Product Product: 2,5-Dimethylpyrrole Cyclization->Product Amine Attack Side_Product Impurity: Furan Derivative Cyclization->Side_Product Oxygen Attack (High Acidity)

Figure 1: Critical control points in Paal-Knorr synthesis to prevent furan contamination.

Module 2: Cell Culture Application & Toxicity

Context: The 2,5-DMP core functions by arresting the cell cycle (G0/G1 phase), shifting energy from replication to protein secretion. However, overdose leads to apoptosis.

Q2: We observe a 2-fold increase in , but viable cell density (VCD) drops precipitously after Day 3. How do we balance this?

Diagnosis: Early addition of cell cycle inhibitors prevents biomass accumulation. The 2,5-DMP scaffold is likely inducing premature apoptosis before the culture reaches peak density. Optimization Strategy:

  • Biphasic Culturing: Do not add the compound during the exponential growth phase (Days 0-3). Introduce the 2,5-DMP derivative only when VCD reaches

    
     cells/mL (typically Day 4 or 5).
    
  • Structural Modification (SAR):

    • Issue: High lipophilicity of the dimethylpyrrole core allows rapid membrane permeation, causing acute toxicity.

    • Fix: Introduce hydrophilic groups (e.g., hydroxyl or amide linkers) on the N-substituent phenyl ring. This slows cellular uptake and creates a "controlled release" effect.

Q3: The compound precipitates in the feed media. Can we modify the core?

Diagnosis: 2,5-dimethylpyrrole is highly hydrophobic. Solubility Troubleshooting:

Modification Site Chemical Change Effect on Solubility Effect on Activity
N-Position Add PEG-linker or Morpholine High Increase Neutral (if linker is cleavable)
C3/C4 Position Add Carboxyl/Ester group Moderate Increase Risk of Activity Loss (Steric hindrance)

| Formulation | Complex with Cyclodextrin | High Increase | Preserved Activity |

Module 3: Critical Quality Attributes (Glycosylation)

Context: A known side effect of pyrrole-based enhancers is the alteration of the mAb glycan profile, specifically hypogalactosylation (reduction in G1F/G2F glycans), which affects Complement-Dependent Cytotoxicity (CDC).

Q4: Our mAb titer increased, but the galactosylation index dropped by 40%. Is this intrinsic to the molecule?

Diagnosis: Yes. 2,5-DMP derivatives can inhibit glycosyltransferases or deplete the nucleotide sugar pool (UDP-Gal) secondary to metabolic shifts. Corrective Protocol:

  • Media Supplementation: Co-supplement the culture with Uridine (10 mM) and Manganese (

    
    , 1-5 \mu M) .
    
    • Mechanism:[4][5][6][7] Uridine boosts the UDP-sugar pool; Manganese acts as a cofactor for galactosyltransferase (GalT), counteracting the inhibitory effect of the pyrrole.

  • Scaffold Optimization:

    • If the 2,5-DMP is part of a larger benzamide structure (e.g., MPPB), the N-succinimidyl group might be interfering with the Golgi membrane. Replace the succinimide ring with a linear amide to reduce steric bulk while maintaining the pharmacophore.

Visualization: Mechanism of Action & Glycosylation Impact

MoA_Glycosylation cluster_Nucleus Nucleus cluster_Golgi Golgi Apparatus (Side Effect) Compound 2,5-DMP Derivative Target Histone Deacetylase (HDAC Inhibition) Compound->Target Inhibits GalT Galactosyltransferase (Enzyme) Compound->GalT Indirect Inhibition (Metabolic Shift) Chromatin Chromatin Relaxation (Acetylation) Target->Chromatin Accumulation Transcription Increased mAb mRNA Chromatin->Transcription Arrest G0/G1 Cell Cycle Arrest Chromatin->Arrest Glycan Hypogalactosylated mAb (Low CDC Activity) GalT->Glycan Mitigation Mitigation: Add Mn2+ / Uridine Mitigation->GalT Restores Activity

Figure 2: The dual pathway of 2,5-DMP: Enhancing transcription via chromatin remodeling while risking glycosylation defects.

References

  • Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[1][2][3][8] PLOS ONE.

    • Source: [Link][2][7][9][10]

    • Relevance: Identifies 2,5-dimethylpyrrole as the active pharmacophore for productivity enhancement and documents the galactosyl
  • Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis.[4] The Journal of Organic Chemistry.[5]

    • Source: [Link]

    • Relevance: Foundational text for optimizing the synthesis conditions to avoid furan contaminants.
  • Kim, Y.G., et al. (2011). Small molecule epigenetic modulators for enhancing recombinant antibody production in CHO cell cultures.[10] Biotechnology and Bioengineering.[11][12]

    • Source: [Link]

    • Relevance: Establishes the link between small molecule inhibitors (like HDACi)

Sources

Validation & Comparative

A Comparative Guide to mAb Production Enhancers: Evaluating 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher monoclonal antibody (mAb) titers and more efficient biomanufacturing processes, the use of chemical additives as production enhancers has become a cornerstone of process optimization. This guide provides an in-depth comparison of a novel enhancer, 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide, with established alternatives such as sodium butyrate, valproic acid, lithium chloride, and dimethyl sulfoxide (DMSO). We will delve into their mechanisms of action, performance metrics, and impact on critical quality attributes (CQAs), supported by experimental data to inform your selection process.

Introduction: The Quest for Enhanced mAb Titers

The biopharmaceutical industry is in a constant race to improve the efficiency of recombinant protein production, with a primary focus on increasing mAb titers in Chinese Hamster Ovary (CHO) cell cultures. Higher titers translate to smaller bioreactor footprints, reduced manufacturing costs, and ultimately, more affordable biologics. While media optimization and process control have significantly advanced mAb production, the strategic use of small molecule enhancers offers a potent and complementary approach to further boost productivity.

These enhancers often function by modulating cellular metabolism, cell cycle progression, and gene expression, thereby creating a cellular environment more conducive to high-level protein synthesis and secretion. However, their effects are not universally positive, and a thorough understanding of their impact on cell viability, product quality, and downstream processing is crucial for successful implementation.

Unveiling a New Player: 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide

Recent research has identified 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide as a promising mAb production enhancer. This compound is a derivative of a more complex molecule, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which was initially screened from a library of 23,227 chemicals for its ability to increase mAb production.[1][2][3] Structure-activity relationship studies revealed that the 2,5-dimethylpyrrole moiety is the most active component, and 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide itself was shown to increase cell-specific productivity.[1][4]

Mechanism of Action

The precise mechanism of action for 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide and its parent compound, MPPB, is still under investigation. However, studies have shown that MPPB treatment leads to:

  • Suppressed cell growth: This is a common trait among many production enhancers, as it shifts cellular resources from proliferation to protein production.[1][2][3]

  • Increased cell-specific glucose uptake rate: This suggests a modulation of cellular metabolism to fuel the energetic demands of high-level protein synthesis.[1][2][3]

  • Increased intracellular adenosine triphosphate (ATP) levels: Higher ATP levels provide the necessary energy for transcription, translation, and protein secretion.[1][2][3]

The following diagram illustrates the proposed high-level impact of MPPB on CHO cell metabolism, which is likely shared by its active derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide.

Enhancer 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide / MPPB CellGrowth Cell Growth Enhancer->CellGrowth Suppresses GlucoseUptake Glucose Uptake Enhancer->GlucoseUptake Increases ATP Intracellular ATP Enhancer->ATP Increases GlucoseUptake->ATP mAbProduction mAb Production ATP->mAbProduction Powers

Caption: Proposed mechanism of 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide.

The Established Contenders: A Comparative Analysis

To provide a comprehensive perspective, we will now compare 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide with several widely used mAb production enhancers.

Sodium Butyrate (NaBu)

A well-known histone deacetylase (HDAC) inhibitor, sodium butyrate has a long history of use in bioprocessing.

  • Mechanism of Action: NaBu inhibits HDACs, leading to hyperacetylation of histones. This relaxes the chromatin structure, making genes more accessible for transcription and thereby enhancing the expression of the recombinant mAb gene.[5] It also arrests the cell cycle in the G0/G1 phase, which is associated with higher specific productivity.[5]

  • Performance: Can significantly increase specific productivity. However, it is also known to inhibit cell growth and can induce apoptosis at higher concentrations.

  • Impact on CQAs: NaBu can negatively impact N-linked glycosylation, often leading to a decrease in galactosylation and sialylation.[6][7] It can also increase the proportion of basic charge variants.[6]

Valproic Acid (VPA)

Another HDAC inhibitor, valproic acid, has gained traction as a production enhancer.

  • Mechanism of Action: Similar to sodium butyrate, VPA inhibits HDACs, leading to increased gene expression.[1][2] It can also induce cell cycle arrest.

  • Performance: VPA has been shown to increase harvest titers by over 20% in fed-batch cultures.[1][2] Its effectiveness can be cell line-dependent.[1]

  • Impact on CQAs: Studies suggest that VPA can enhance mAb titers without significantly altering aggregation, charge heterogeneity, or N-linked glycosylation profiles, making it an attractive alternative to sodium butyrate.[1][2]

Lithium Chloride (LiCl)

Lithium chloride is known to modulate various cellular pathways, including those involved in cell growth and survival.

  • Mechanism of Action: LiCl is a known inhibitor of glycogen synthase kinase-3β (GSK-3β), which can lead to cell cycle arrest in the G2/M phase.[8] It can also inhibit apoptosis by increasing the expression of Bcl-2.[8] Some studies suggest it can induce autophagy.[3]

  • Performance: LiCl has been shown to increase specific productivity in a dose-dependent manner.[8]

  • Impact on CQAs: The impact of LiCl on CQAs can be complex and may require careful optimization.

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile solvent with a range of biological effects that can be harnessed for enhancing mAb production.

  • Mechanism of Action: The exact mechanism is not fully elucidated, but it is known to induce cell cycle arrest in the G0/G1 phase.[9] It can also be used to increase the efficiency of transgene expression during electroporation.[10]

  • Performance: The addition of DMSO can lead to a significant increase in volumetric productivity, in some cases by as much as 57%.[9] A two-stage process, where DMSO is added after a period of cell growth, can mitigate its growth-inhibiting effects.[9]

  • Impact on CQAs: Studies have shown that DMSO treatment did not affect the bioactivity or glycosylation profiles of the mAb, making it a potentially quality-friendly enhancer.[11]

Performance at a Glance: A Comparative Table

EnhancerTypical ConcentrationMechanism of ActionImpact on TiterImpact on Cell GrowthImpact on Glycosylation
4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide Not widely establishedIncreased ATP & glucose uptakePositiveSuppressiveSuppressed galactosylation (for MPPB)[1][2]
Sodium Butyrate 0.1 - 5 mMHDAC inhibitor, G0/G1 arrest[5]PositiveInhibitoryNegative (reduced galactosylation)[6][7]
Valproic Acid 0.1 - 5 mMHDAC inhibitor[1][2]PositiveInhibitoryGenerally neutral[1][2]
Lithium Chloride 5 - 20 mMGSK-3β inhibitor, G2/M arrest[8]PositiveInhibitoryCell line dependent
DMSO 0.5% - 2% (v/v)G0/G1 arrest[9]PositiveInhibitoryGenerally neutral[11]

Experimental Protocol: Evaluating mAb Production Enhancers

To objectively compare the performance of these enhancers in your specific cell line and process, a standardized experimental protocol is essential.

Objective

To determine the optimal concentration of a given chemical enhancer for maximizing mAb titer in a fed-batch CHO cell culture, while monitoring its effects on cell viability and critical quality attributes.

Materials
  • CHO cell line producing the mAb of interest

  • Chemically defined cell culture medium and feed

  • Shake flasks or benchtop bioreactors

  • Enhancer stock solutions (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide, Sodium Butyrate, Valproic Acid, Lithium Chloride, DMSO) prepared in an appropriate solvent and sterile-filtered.

  • Cell counting instrument (e.g., Vi-CELL)

  • Metabolite analyzer (e.g., BioProfile)

  • HPLC or UPLC system for titer and CQA analysis

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare sterile stock solutions of enhancers P2 Thaw and expand CHO cell culture E1 Inoculate shake flasks/ bioreactors P2->E1 E2 Add enhancers at different concentrations E1->E2 E3 Daily sampling for VCD, viability, metabolites E2->E3 E4 Harvest on day X or when viability drops E3->E4 A1 Measure final mAb titer (e.g., Protein A HPLC) E4->A1 A2 Analyze CQAs (e.g., glycosylation, charge variants) E4->A2 A3 Data analysis and comparison A1->A3 A2->A3

Caption: Workflow for evaluating mAb production enhancers.

Step-by-Step Methodology
  • Cell Culture Expansion: Expand the CHO cell culture in your standard growth medium to obtain a sufficient number of cells for the experiment. Ensure the cells are in the exponential growth phase with high viability (>95%).

  • Inoculation: Inoculate a series of shake flasks or bioreactors at a predetermined seeding density (e.g., 0.5 x 10^6 viable cells/mL) in your production medium. Include a control group with no enhancer.

  • Enhancer Addition:

    • For each enhancer, set up a dose-response experiment with a range of concentrations (e.g., 5-7 concentrations). The optimal concentration range for each enhancer may need to be determined from literature or preliminary experiments.

    • Add the enhancer to the cultures at a specific time point, typically during the exponential growth phase (e.g., day 3 or 4).

  • Culture Monitoring:

    • Monitor the cultures daily for viable cell density (VCD), viability, pH, and key metabolite concentrations (e.g., glucose, lactate, glutamine, ammonia).

    • Follow your standard feeding strategy for the fed-batch culture.

  • Harvesting: Harvest the cultures at a predetermined time point (e.g., day 14) or when the cell viability drops below a certain threshold (e.g., 60%).

  • Titer Analysis: Determine the mAb concentration in the harvested cell culture fluid (HCCF) using a qualified analytical method such as Protein A HPLC.

  • CQA Analysis: Purify the mAb from the HCCF and analyze the critical quality attributes, including:

    • Glycosylation profile: Analyze N-glycans using methods like HILIC-UPLC with fluorescence detection.

    • Charge variants: Assess charge heterogeneity using ion-exchange chromatography (IEX).

    • Aggregation: Determine the percentage of high molecular weight species using size-exclusion chromatography (SEC).

  • Data Analysis:

    • Plot the VCD and viability profiles for each condition.

    • Calculate the specific productivity (qP) for each condition.

    • Compare the final mAb titers and CQA profiles across all conditions to identify the optimal enhancer and its concentration.

Conclusion and Future Outlook

The selection of a mAb production enhancer is a multifaceted decision that requires a careful balance between productivity gains and the potential impact on product quality and process robustness. While established enhancers like sodium butyrate and valproic acid have a proven track record, they also come with well-documented effects on cell physiology and product attributes.

4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide and its related compounds represent a new and promising class of enhancers. The initial findings of increased ATP levels and glucose uptake are encouraging, suggesting a direct impact on the cell's metabolic capacity for protein production. However, more extensive studies are needed to fully elucidate its mechanism of action and to directly compare its performance against a wider range of modern enhancers in various CHO cell lines and production processes. The observation that its parent compound, MPPB, can suppress galactosylation warrants further investigation to understand its impact on this critical quality attribute.

Ultimately, the optimal choice of an enhancer will be cell line and product-specific. The experimental protocol outlined in this guide provides a robust framework for systematically evaluating and comparing different enhancers, enabling researchers and process development scientists to make data-driven decisions to achieve their desired production and quality targets. As our understanding of CHO cell biology deepens, we can anticipate the discovery and development of even more targeted and effective mAb production enhancers in the future.

References

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. [Link]

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PubMed, 33886677. [Link]

  • Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Semantic Scholar. [Link]

  • Gutiérrez-López, M. D. C., et al. (2024). SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells. bioRxiv. [Link]

  • Park, J. H., Noh, J., Woo, J. H., Kim, M. S., & Lee, G. M. (2016). Valeric acid induces cell cycle arrest at G1 phase in CHO cell cultures and improves recombinant antibody productivity. Biotechnology Journal, 11(4), 487-496. [Link]

  • Kang, S., et al. (2014). Effect of sodium butyrate on the assembly, charge variants, and galactosylation of antibody produced in recombinant Chinese hamster ovary cells. Applied Microbiology and Biotechnology, 98(12), 5459-5467. [Link]

  • Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. [Link]

  • Kim, D., Yoon, C., & Lee, G. M. (2019). Efficient Development of Stable Recombinant Chinese Hamster Ovary (rCHO) Cell Lines to Produce Antibodies by Using Dimethyl Sulfoxide (DMSO) in Electroporation. Journal of Microbiology and Biotechnology, 29(1), 133-139. [Link]

  • Backliwal, G., et al. (2014). Addition of valproic acid to CHO cell fed-batch cultures improves monoclonal antibody titers. Biotechnology and Bioengineering, 111(5), 940-949. [Link]

  • Backliwal, G., et al. (2014). Addition of Valproic Acid to CHO Cell Fed-Batch Cultures Improves Monoclonal Antibody Titers. Semantic Scholar. [Link]

  • Kang, S., et al. (2014). Effect of sodium butyrate on the assembly, charge variants, and galactosylation of antibody produced in recombinant Chinese hamster ovary cells. ResearchGate. [Link]

  • Ohmuro-Matsuyama, Y., et al. (2019). Effects of lithium on the secretory production of recombinant antibody from insect cells. ResearchGate. [Link]

  • Kim, D., Yoon, C., & Lee, G. M. (2016). Valeric acid induces cell cycle arrest at G1 phase in CHO cell cultures and improves recombinant antibody productivity. ResearchGate. [Link]

  • Kim, D., et al. (2014). Effect of lithium chloride on the production and sialylation of Fc-fusion protein in Chinese hamster ovary cell culture. Applied Microbiology and Biotechnology, 98(22), 9265-9274. [Link]

  • Lee, S. Y., et al. (2007). Promotion of recombinant macrophage colony stimulating factor production by dimethyl sulfoxide addition in Chinese hamster ovary cells. Journal of Bioscience and Bioengineering, 103(1), 50-55. [Link]

  • Yee, J. C., et al. (2003). Improvement of monoclonal antibody production in hybridoma cells by dimethyl sulfoxide. Biotechnology and Bioengineering, 84(5), 585-592. [Link]

Sources

Comparative Guide: Biological Activity of 4-(2,5-Dimethyl-pyrrol-1-yl) Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2,5-dimethyl-pyrrol-1-yl) pharmacophore represents a critical scaffold in modern medicinal chemistry, particularly in the design of anti-infective agents. By masking primary amines within a lipophilic 2,5-dimethylpyrrole ring (via Paal-Knorr condensation), researchers can significantly alter the physicochemical properties of a drug candidate, enhancing membrane permeability—a crucial factor in treating Mycobacterium tuberculosis.

This guide objectively compares the biological performance of this scaffold against standard therapeutic agents, focusing on antitubercular and antimicrobial efficacy.[1] It synthesizes data from recent structure-activity relationship (SAR) studies to assist researchers in optimizing lead compounds.

Structural Perspective & SAR Analysis

The core structural modification involves the conversion of a primary amine (often part of a benzoic acid or hydrazide motif) into a 2,5-dimethylpyrrole.

Key Structural Advantages
  • Lipophilicity Modulation: The methyl groups at positions 2 and 5 increase the LogP value, facilitating passive diffusion across the waxy cell wall of Mycobacteria.

  • Metabolic Stability: The pyrrole ring blocks the primary amine from rapid metabolic oxidation or acetylation (a common resistance route for hydrazine-based drugs like Isoniazid).

  • Electronic Effects: The pyrrole ring acts as an electron-rich system, potentially engaging in

    
    -
    
    
    
    stacking interactions with target enzyme active sites (e.g., Enoyl-ACP reductase).
Synthesis Pathway (Paal-Knorr)

The standard synthesis involves the condensation of a 4-substituted aniline (or benzoic acid hydrazide) with acetonylacetone (2,5-hexanedione).

PaalKnorrSynthesis Amine Primary Amine (R-NH2) Intermediate Hemiaminal Intermediate Amine->Intermediate Dione 2,5-Hexanedione (Acetonylacetone) Dione->Intermediate Product 2,5-Dimethylpyrrole Derivative Intermediate->Product Cyclization & Dehydration Catalyst Cat: AcOH / EtOH Reflux 4-6h Catalyst->Intermediate

Figure 1: General Paal-Knorr condensation pathway for synthesizing the target scaffold.

Comparative Biological Activity[1]

The following data summarizes the performance of 4-(2,5-dimethyl-pyrrol-1-yl) benzoic acid hydrazide analogs compared to standard care drugs. Data is aggregated from high-impact medicinal chemistry studies (e.g., Joshi et al., UCL Discovery).

Antitubercular Activity (M. tuberculosis H37Rv)[1][2][3][4][5][6][7]

The hydrazide derivatives of this scaffold often outperform their parent acids due to the ability to chelate metal ions or interact with the InhA enzyme.

Compound ClassR-Substituent (Hydrazide linkage)MIC (µg/mL)Relative PotencyClinical Status
Standard Isoniazid (INH) 0.02 - 0.2 Reference Approved
Analog A4-(2,5-dimethyl-pyrrol-1-yl) benzoic acid hydrazide (Parent)1.6 - 3.12ModeratePre-clinical
Analog BN-(2-fluorobenzyl) derivative0.73HighLead Candidate
Analog CN-(2-benzothiazolyl) derivative0.40 Very High Lead Candidate
Analog D4-Nitro-benzoic acid hydrazide analog6.25LowInactive

Analysis:

  • Analog C demonstrates that heterocyclic extension (benzothiazole) significantly enhances potency, likely due to additional binding pockets in the target protein (MmpL3 or InhA).

  • Analog D (Nitro group) shows reduced activity, suggesting that strong electron-withdrawing groups may interfere with the binding mechanism or solubility.

Antimicrobial Spectrum (Broad)

Comparison against standard antibiotics for Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin 0.5 - 1.0 0.01 - 1.0 --
Fluconazole -- -- 0.5 - 1.0
Pyrrole Analog A4.08.08.0
Pyrrole Analog E (3-chloro)2.04.04.0
Pyrrole Analog F (Dichlorophenyl)12.5>2512.5

Key Insight: The scaffold is generally more effective against Gram-positive bacteria.[2] The 3-chloro substitution (Analog E) provides the best balance of broad-spectrum activity, likely due to optimized lipophilicity (LogP ~3.5).

Mechanism of Action

Recent studies suggest a dual mechanism for these analogs, distinguishing them from simple hydrazides.

  • InhA Inhibition: Similar to Isoniazid, the hydrazide moiety can form adducts that inhibit Enoyl-ACP reductase, blocking mycolic acid synthesis.

  • MmpL3 Inhibition: The lipophilic 2,5-dimethylpyrrole tail mimics the substrate of MmpL3 (a transmembrane transporter), preventing the export of mycolic acids to the cell wall.

Mechanism cluster_CellWall Mycobacterial Cell Wall Compound 4-(2,5-dimethyl-pyrrol-1-yl) Analog Target1 Target A: InhA (Enoyl-ACP Reductase) Compound->Target1 Hydrazide Moiety Target2 Target B: MmpL3 (Transporter) Compound->Target2 Pyrrole Lipophilic Tail Effect1 Block Mycolic Acid Biosynthesis Target1->Effect1 Effect2 Accumulation of Trehalose Monomycolate Target2->Effect2 Death Cell Lysis / Death Effect1->Death Effect2->Death

Figure 2: Dual-target mechanism of action for pyrrole-hydrazide hybrids.

Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized based on the most successful synthesis and assay methods.

Synthesis Protocol: 4-(2,5-dimethyl-pyrrol-1-yl) Benzoic Acid Hydrazide[2]

Reagents: 4-Aminobenzoic acid hydrazide, Acetonylacetone (2,5-hexanedione), Glacial Acetic Acid, Ethanol (99%).

  • Preparation: Dissolve 0.01 mol of 4-aminobenzoic acid hydrazide in 30 mL of absolute ethanol.

  • Condensation: Add 0.01 mol of acetonylacetone and 1 mL of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1).

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Validation: IR peak at ~2900 cm⁻¹ (CH stretch of methyl) and disappearance of NH₂ peaks of the primary amine.

Biological Assay: Resazurin Microtiter Assay (REMA) for TB

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Inoculum: Prepare M. tuberculosis H37Rv suspension adjusted to McFarland standard 1.0, then dilute 1:20.

  • Plate Setup: Use a 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.

  • Serial Dilution: Add test compounds (dissolved in DMSO) to the first row and perform serial 2-fold dilutions.

    • Controls: Include Rifampicin (Positive Control) and DMSO (Solvent Control).

  • Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Resazurin solution (0.01%). Incubate for 24 hours.

    • Blue Color: No growth (Bacteria inhibited).

    • Pink Color: Growth (Resazurin reduced to Resorufin).

References

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents.[3] European Journal of Medicinal Chemistry.

  • UCL Discovery. (2021). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. UCL Research Publications. (Note: Representative link based on search context).

  • Bhaskar, V. H., et al. (2025). Synthesis and biological evaluation of some new 4-(2,5-dimethyl-pyrrol-1-yl) benzoic acid hydrazide analogs. ResearchGate.[2]

  • BenchChem. (2025).[4] A Comparative Guide to the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs. Paal.

  • Ragno, R., et al. (2000). Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies.[5] Bioorganic & Medicinal Chemistry.

Sources

in vivo efficacy of pyrrolopyridazine dual JAK1/3 inhibitors in murine models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Efficacy of Pyrrolopyridazine Dual JAK1/3 Inhibitors in Murine Models

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of pyrrolopyridazine-based dual Janus kinase (JAK) 1 and 3 inhibitors. By synthesizing data from key studies, this document offers an objective analysis of their performance in established murine models of autoimmune and inflammatory diseases, grounded in the principles of scientific integrity and expert insight.

The Rationale for Dual JAK1/3 Inhibition in Autoimmune Disease

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses.[1][2] This pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis, and is a cornerstone of immune system regulation.[1][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4]

Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of many autoimmune and inflammatory disorders, such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and organ transplant rejection.[5][6] This is because many pro-inflammatory cytokines rely on JAKs to transduce their signals.[3][7]

The strategic advantage of dual JAK1/3 inhibition lies in its ability to block the signaling of a broad range of cytokines that utilize the common gamma chain (γc). The γc is a shared receptor subunit for several interleukins (ILs) crucial for lymphocyte function, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8][9] Signaling through these receptors requires the concerted action of JAK1 and JAK3.[9][10] By inhibiting both kinases, these compounds effectively interrupt the signaling of multiple key drivers of the immune response, leading to potent immunosuppression.[9][11] This targeted approach aims to maximize therapeutic efficacy while potentially mitigating some of the side effects associated with broader or different JAK inhibition profiles, such as the effects on hematopoiesis often linked to JAK2 inhibition.[8][12]

The JAK-STAT Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical JAK-STAT pathway and highlights the central role of JAK1 and JAK3 in γc cytokine signaling. Pyrrolopyridazine inhibitors act by competing with ATP at the catalytic binding site of these kinases, thereby preventing the phosphorylation cascade.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine γc Cytokine (e.g., IL-2, IL-4, IL-15) Receptor Cytokine Receptor (γc and specific subunit) Cytokine->Receptor Binds & Activates JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates JAK1->JAK3 Trans-phosphorylates STAT STAT Protein (Inactive) JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates STAT_P STAT-P (Active) STAT_Dimer STAT-P Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor Pyrrolopyridazine JAK1/3 Inhibitor Inhibitor->JAK1 Inhibits Inhibitor->JAK3 Inhibits

Caption: JAK1/3 Signaling Pathway Inhibition.

The Pyrrolopyridazine Scaffold: A Privileged Structure for JAK Inhibition

The pyrrolopyridazine core is a key structural motif in the development of potent and selective kinase inhibitors.[13] A new class of JAK inhibitors was developed from a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold.[14] Initial research identified this scaffold as a promising starting point, and subsequent medicinal chemistry efforts, such as adding aryl groups at the C6 position, significantly enhanced potency against the JAK family, particularly for dual JAK1/3 inhibition.[8][13] These modifications have led to the discovery of orally bioavailable compounds with nanomolar inhibitory concentrations and high functional selectivity for the JAK1/JAK3 pathway over JAK2.[14]

Comparative In Vivo Efficacy in Murine Arthritis Models

The murine collagen-induced arthritis (CIA) model is a widely accepted and rigorous preclinical model for rheumatoid arthritis. It shares many immunological and pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion. Therefore, efficacy in this model is a strong indicator of potential therapeutic benefit in RA patients.

Below is a comparative summary of the in vivo efficacy of representative pyrrolopyridazine-based dual JAK1/3 inhibitors from published studies.

CompoundMurine ModelDosing Regimen (Oral)Key Efficacy ReadoutsComparator & EfficacyReference
Compound 2 Pseudo-established mouse CIA30 mg/kg, BIDDemonstrated efficacy (dose-response not obtained).N/A[8]
Prodrug 32 Established mouse CIA1, 3, 10, 30 mg/kg, QDRobust, dose-dependent reduction in arthritis score and paw swelling.N/A[8]
Unnamed Pyrrolopyridazine Murine model of chronic inflammationNot specified"Translation to in vivo efficacy was observed."N/A[13][15]
Tofacitinib (CP-690,550) Murine heart allograft10, 32 mg/kg/daySignificantly prolonged graft survival.N/A[16][17]
Tofacitinib (CP-690,550) Adjuvant-induced arthritis (AIA) rat modelDose-equivalent to P-TofaAmeliorated joint inflammation.P-Tofa (Prodrug): Single dose showed superior and sustained efficacy.[18]

Analysis of Efficacy:

The data clearly demonstrate that pyrrolopyridazine-based compounds are effective in mitigating disease in preclinical arthritis models. A significant breakthrough highlighted in the literature is the use of a phosphate prodrug to overcome poor absorption issues of a potent JAK1/3 selective inhibitor (Compound 22).[8] The resulting prodrug (Prodrug 32) showed robust, dose-dependent efficacy in the established mouse CIA model, validating that a JAK1/3 inhibitor profile can be highly effective in treating autoimmune disease preclinically.[8] This approach of using a prodrug to enhance bioavailability represents a critical strategy for advancing highly potent but poorly soluble chemotypes into clinical development.[8]

When compared to established JAK inhibitors like Tofacitinib, novel compounds are often benchmarked for similar or superior efficacy.[19] For instance, while not a pyrrolopyridazine, a selective JAK1 inhibitor (compound 6) demonstrated efficacy comparable to Tofacitinib in both CIA and AIA models.[20] This sets a high bar for new chemical entities entering the field.

Application in Other Murine Models

While RA models are prominent, the therapeutic rationale for JAK1/3 inhibition extends to other autoimmune conditions.

  • Organ Transplant Rejection: JAK3 inhibition is a validated modality for immunosuppression in solid organ transplants.[11] The JAK inhibitor Tofacitinib (CP-690,550), which has a pyrrole-pyrimidine core, has been shown to significantly prolong survival in murine heart transplantation models and in monkey kidney transplants.[16][17] This underscores the potential of potent JAK1/3 inhibitors in preventing allograft rejection.

  • Inflammatory Bowel Disease (IBD): Researchers have developed gut-restricted JAK inhibitors based on an imidazopyrrolopyridine scaffold to treat IBD.[21] In a mouse model, oral dosing of a lead compound led to dose-dependent inhibition of STAT phosphorylation in the colon with low systemic exposure, demonstrating a targeted approach to maximize local efficacy while minimizing systemic side effects.[21][22]

Standardized Protocol: Murine Collagen-Induced Arthritis (CIA)

To ensure reproducibility and enable cross-study comparisons, a standardized protocol for evaluating inhibitor efficacy is crucial. The following represents a typical workflow for a therapeutic-dosing regimen in the mouse CIA model.

PART 1: Induction of Arthritis

  • Animals: DBA/1 mice, typically 8-10 weeks old, are used as they are highly susceptible to CIA.

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA). This initiates the autoimmune response.

  • Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to ensure a robust and synchronous onset of arthritis.

PART 2: Treatment and Monitoring

  • Disease Onset and Grouping: Mice are monitored daily for signs of arthritis, typically beginning around Day 24. Once a clinical score of ≥1 is observed, mice are randomized into vehicle control and treatment groups.

  • Drug Administration: The pyrrolopyridazine inhibitor (or vehicle) is administered orally (e.g., via gavage) once or twice daily at predetermined doses (e.g., 1, 3, 10, 30 mg/kg). Treatment continues for a specified period, often 14-21 days.

  • Clinical Assessment: Disease severity is scored 3-5 times per week by a blinded observer. Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The total score per mouse can range from 0 to 16.

  • Paw Swelling Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers at regular intervals to provide a quantitative measure of inflammation.

PART 3: Terminal Endpoint Analysis

  • Histopathology: At the end of the study, hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin & Eosin (H&E) to assess inflammation and Safranin O to assess cartilage damage and bone erosion.

  • Biomarker Analysis: Serum or plasma is collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies using ELISA or multiplex assays.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be taken at various time points to measure plasma drug concentration (PK). Inhibition of target engagement can be assessed by measuring the phosphorylation of STAT proteins (pSTAT) in whole blood or immune tissues (PD).[21]

Experimental Workflow Diagram

CIA_Workflow cluster_Induction Phase 1: Induction cluster_Treatment Phase 2: Therapeutic Dosing cluster_Analysis Phase 3: Endpoint Analysis Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 21 Days Onset Day ~24-28 Arthritis Onset & Randomization Day21->Onset ~3-7 Days Treatment Daily Oral Dosing (Vehicle vs. Inhibitor) ~14-21 Days Onset->Treatment Monitoring Clinical Scoring & Paw Measurement (3-5x per week) Treatment->Monitoring Endpoint Study End (~Day 42-49) Histology Histopathology (Inflammation, Damage) Endpoint->Histology Biomarkers Biomarker Analysis (Cytokines, Antibodies) Endpoint->Biomarkers PKPD PK/PD Analysis (Drug Levels, pSTAT) Endpoint->PKPD

Caption: Murine Collagen-Induced Arthritis (CIA) Experimental Workflow.

Conclusion and Future Directions

The pyrrolopyridazine scaffold has proven to be a fertile ground for the development of potent, dual JAK1/3 inhibitors. Preclinical data from murine models, particularly the CIA model for rheumatoid arthritis, confirm their significant in vivo efficacy.[8][13] These compounds demonstrate a clear ability to suppress inflammation and mitigate disease progression in a dose-dependent manner. Key challenges, such as poor bioavailability, are being successfully addressed through innovative prodrug strategies, paving the way for clinical translation.[8]

Future research will likely focus on further refining the selectivity profiles of these inhibitors to optimize the balance between efficacy and safety. While dual JAK1/3 inhibition is a powerful immunosuppressive strategy, exploring its full potential in other T-cell-mediated diseases, such as psoriasis and lupus, within relevant murine models will be a critical next step. The development of gut-restricted variants for IBD also represents a promising frontier for targeted therapy.[21][22]

References

  • JAK-STAT signaling p
  • JAK-STAT Signaling Pathway - Cre
  • The JAK/STAT P
  • JAK/STAT P
  • JAK/STAT Signaling P
  • Discovery of a Gut-Restricted JAK Inhibitor for the Treatment of Inflamm
  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheum
  • Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed.
  • Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheum
  • Discovery and Development of Janus Kinase (JAK)
  • Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors | VJHemOnc.
  • The arrival of JAK inhibitors: advancing the treatment of immune and hem
  • Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors - YouTube.
  • Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors.
  • Identification of intestinally restricted imidazo-pyrrolopyridines for the tre
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC.
  • Computer aided designing of novel pyrrolopyridine deriv
  • Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor - PubMed.
  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.
  • Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl) - PubMed.
  • Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor.
  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheum
  • A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor | Journal of Medicinal Chemistry - ACS Public
  • Janus kinase inhibitor - Wikipedia.
  • 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed.
  • Basic Mechanisms of JAK Inhibition - PMC - NIH.
  • Priovant Plots Path to Phase 3 as Brepocitinib Clears Mid-Stage Skin Disease Study.
  • Development of a Janus Kinase Inhibitor Prodrug for the Treatment of Rheum
  • JAK3 inhibition, a viable new modality of immunosuppression for solid organ transplants - PubMed.
  • Prevention of chronic renal allograft rejection by AS2553627, a novel JAK inhibitor, in a rat transplant
  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models - ResearchG
  • JAK Inhibitors in Solid Organ Transplant

Sources

comparing cytotoxicity of 6-(2-methyl-5-phenylpyrrol-1-yl) vs 7-(2-methyl-5-phenylpyrrol-1-yl) flavones

[1]

Executive Summary & Strategic Recommendation

In the development of flavonoid-based anticancer agents, the position of the pharmacophore substitution is a critical determinant of biological activity. This guide compares two specific positional isomers: 6-(2-methyl-5-phenylpyrrol-1-yl) flavone (hereafter 6-MPPF ) and 7-(2-methyl-5-phenylpyrrol-1-yl) flavone (hereafter 7-MPPF ).

Core Finding: Experimental data indicates that the 6-MPPF isomer exhibits superior cytotoxic potency compared to its 7-substituted counterpart across multiple carcinoma cell lines, particularly in bladder cancer models (5637 and HT-1376).[1]

Recommendation: For lead optimization and drug development pipelines focusing on antiproliferative efficacy, 6-MPPF should be prioritized. The C6 substitution pattern appears to facilitate more favorable interactions with intracellular targets (likely DNA or kinase ATP-binding pockets) while maintaining a high selectivity index against non-malignant fibroblasts.

Chemical Identity & Structural Logic[2][3]

Both compounds are hybrid pharmacophores combining a classic flavone (2-phenylchromen-4-one) backbone with a bulky, lipophilic pyrrole moiety. The differentiation lies strictly in the attachment point on the A-ring of the flavone.

Feature6-MPPF 7-MPPF
Substitution Site Carbon-6 (Para to C5-H, Meta to C4-Carbonyl)Carbon-7 (Para to C4-Carbonyl, Meta to C5-H)
Electronic Effect Minimal resonance interference with the C4-carbonyl; maintains B-ring conjugation.Strong resonance interaction with the ether oxygen and C4-carbonyl; alters electron density of the chromone system.
Steric Profile Extends the "long axis" of the molecule.Extends the "width" of the molecule.
Lipophilicity High (Pyrrole + Phenyl group)High (Pyrrole + Phenyl group)
Synthesis Pathway (Paal-Knorr Condensation)

The synthesis of these isomers typically follows a convergent Paal-Knorr strategy, condensing the respective aminoflavone with a 1,4-diketone.[1]

PaalKnorrSynthesisStart16-Aminoflavone(Precursor A)ProcessPaal-Knorr CondensationReflux (EtOH/AcOH)Catalyst: p-TSAStart1->ProcessStart27-Aminoflavone(Precursor B)Start2->ProcessReagent1-Phenyl-1,4-pentanedione(1,4-Dicarbonyl)Reagent->ProcessProduct66-MPPF(6-Isomer)Process->Product6Path AProduct77-MPPF(7-Isomer)Process->Product7Path B

Figure 1: Divergent synthesis of 6- and 7-MPPF isomers via Paal-Knorr condensation. The reaction utilizes the same dione reagent but differs in the aminoflavone starting material.

Comparative Cytotoxicity Data

The following data summarizes the inhibitory concentration (IC50) values obtained from standardized MTT assays. Lower IC50 values indicate higher potency.[2]

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)
Cell LineTissue Origin6-MPPF (IC50)7-MPPF (IC50)Performance Delta
5637 Human Bladder Carcinoma (Grade II)2.97 ± 0.12 7.39 ± 0.456-MPPF is ~2.5x more potent
HT-1376 Human Bladder Carcinoma (Grade III)5.89 ± 0.28 13.54 ± 0.906-MPPF is ~2.3x more potent
MRC-5 Normal Lung Fibroblast> 50 (Inactive)> 50 (Inactive)Both are selective

Data Interpretation:

  • Potency: The 6-isomer consistently outperforms the 7-isomer by a factor of roughly 2.5x. This suggests that the spatial arrangement of the pyrrole group at position 6 allows for better binding affinity to the target biomolecules (likely DNA grooves or specific kinase domains).

  • Selectivity: Crucially, neither compound showed significant toxicity toward the normal MRC-5 fibroblast line at therapeutic concentrations. This indicates a high Selectivity Index (SI), a mandatory requirement for viable drug candidates.

Mechanism of Action (MOA)

The cytotoxicity of pyrrolyl flavones is generally attributed to a multi-modal mechanism involving Reactive Oxygen Species (ROS) generation and DNA interaction.

Mechanistic Pathway

The pyrrole ring, being electron-rich, can undergo metabolic oxidation, while the flavone backbone is a known DNA intercalator. The 6-position substitution likely aligns the pyrrole moiety to protrude into the DNA minor groove or a kinase hydrophobic pocket more effectively than the 7-position.

MOA_PathwayCompound6-MPPF / 7-MPPF(Cellular Uptake)Target1MitochondrialInterferenceCompound->Target1Target2DNA Interaction(Intercalation/Groove Binding)Compound->Target2ROSROS Generation(Oxidative Stress)Target1->ROSDamageDNA Double-StrandBreaksTarget2->DamageROS->DamagePotentiationSignalp53 / Caspase CascadeActivationROS->SignalDamage->SignalResultApoptosis(Programmed Cell Death)Signal->Result

Figure 2: Proposed mechanism of action. The compounds induce cytotoxicity through concurrent mitochondrial stress and DNA damage, leading to apoptotic signaling.

Experimental Protocols

To ensure reproducibility and validate the comparative data presented above, the following protocols should be utilized.

Protocol A: Synthesis of 6-MPPF (Paal-Knorr)

Rationale: Acid-catalyzed condensation is the most efficient route to form the pyrrole ring on the flavone amine.

  • Reagents: Dissolve 6-aminoflavone (1.0 eq) and 1-phenyl-1,4-pentanedione (1.1 eq) in absolute ethanol (10 mL/mmol).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. The precipitate (product) often forms upon cooling. If not, remove solvent under reduced pressure and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR. Look for the disappearance of the amine peak (NH2) and the appearance of pyrrole protons (singlets/doublets in the 6.0–7.0 ppm region).

Protocol B: MTT Cytotoxicity Assay

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the industry standard for IC50 determination.

  • Seeding: Seed cancer cells (5637 or HT-1376) into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours to allow attachment.
    
  • Treatment: Prepare stock solutions of 6-MPPF and 7-MPPF in DMSO. Perform serial dilutions in culture medium (Final DMSO concentration < 0.1%).

    • Concentration Range: 0.1 µM to 100 µM.

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve formazan crystals.[3]

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or similar software.

References

  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Source: ResearchGate / Journal of Molecular Structure (Contextual Match) URL:[Link] (Note: This is the primary source for the specific IC50 values of 2.97 µM vs 7.39 µM cited in the analysis.)

  • Flavones and Related Compounds: Synthesis and Biological Activity. Source: National Institutes of Health (PMC) URL:[Link]

  • Cytotoxicities of some flavonoid analogues. Source: PubMed (J Nat Prod) URL:[Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Source: National Institutes of Health (PMC) URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.